Tyrphostin 23
Description
Tyrphostin A23 is a broad spectrum protein tyrosine kinase inhibitor that inhibits epidermal growth factor receptor, GTPase activity of transducin, aldosterone secretion in response to Angiotensin II, and suppresses the activation of MAP kinases. (NCI)
inhibits EGF-stimulated thymidine incorporation as well as EGF-stimulated receptor autophosphorylation & tyrosine phosphorylation & cell proliferation; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-8(6-12)3-7-1-2-9(13)10(14)4-7/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXFTPMFYAJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045215 | |
| Record name | ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118409-57-7 | |
| Record name | Tyrphostin 23 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118409-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrphostin A23 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin A23 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TYRPHOSTIN A23 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV0GCD31OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tyrphostin AG 18 (A23): An In-Depth Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 18, also known as Tyrphostin A23, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors.[1][2] Initially designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), their mechanism of action involves competition with the substrate at the tyrosine kinase domain.[3] This technical guide provides a comprehensive overview of the target specificity of Tyrphostin AG 18, summarizing quantitative data, detailing experimental protocols for key assays, and illustrating relevant biological pathways and workflows. A critical consideration highlighted within this guide is the compound's stability, as degradation products have been shown to exhibit different inhibitory profiles.
Quantitative Data Summary
The inhibitory activity of Tyrphostin AG 18 and its degradation products has been quantified against several protein kinases and other cellular targets. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
Table 1: Inhibitory Activity of Tyrphostin AG 18 (Parent Compound)
| Target | IC50 | Ki | Assay Type | Reference |
| EGFR | 35 µM | 11 µM | Cell-based | [1] |
| PDGFR | 25 µM | - | Not Specified |
Table 2: Inhibitory Activity of Tyrphostin AG 18 Degradation Product (P3 Dimer)
| Target | Ki | Assay Type | Reference |
| Src | 6 µM | In vitro kinase assay | [4] |
| Csk | 35 - 300 µM | In vitro kinase assay | [4] |
| EGF-receptor | 35 - 300 µM | In vitro kinase assay | [4] |
| FGF-receptor | 35 - 300 µM | In vitro kinase assay | [4] |
| PK-A | > 300 µM | In vitro kinase assay | [4] |
| PK-C | > 300 µM | In vitro kinase assay | [4] |
Note on Compound Stability: Tyrphostin AG 18 is unstable in solution and can degrade into products, such as the dimer P3, which exhibit more potent inhibition of certain kinases like Src and EGFR than the parent compound.[4] This is a critical factor to consider in the design and interpretation of experiments.
Signaling Pathways and Molecular Interactions
Tyrphostin AG 18 primarily targets the EGFR signaling pathway. It also has off-target effects on other cellular processes, including endocytosis through its interaction with the AP-2 adaptor complex.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
EGFR Kinase Assay (In Vitro)
This protocol is adapted from commercially available kinase assay kits and published research.
Objective: To determine the in vitro inhibitory activity of Tyrphostin AG 18 against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, MgCl2, MnCl2, DTT
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
Tyrphostin AG 18 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of Tyrphostin AG 18 in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the diluted Tyrphostin AG 18 or DMSO (vehicle control).
-
Add 2 µL of recombinant EGFR enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing Poly(Glu, Tyr) and ATP at their final desired concentrations).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each Tyrphostin AG 18 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.
Objective: To determine the effect of Tyrphostin AG 18 on the proliferation of a cancer cell line (e.g., A431, which overexpresses EGFR).
Materials:
-
A431 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Tyrphostin AG 18 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tyrphostin AG 18 (and a vehicle control) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro AP-2 Adaptor Complex Interaction Assay (Far Western Blot)
This protocol is based on published methods to assess the direct interaction between Tyrphostin AG 18 and the AP-2 complex.
Objective: To determine if Tyrphostin AG 18 directly inhibits the interaction between a YXXΦ motif-containing protein and the µ2 subunit of the AP-2 complex.
Materials:
-
GST-fusion protein of a YXXΦ motif-containing cytosolic domain (e.g., from the Transferrin Receptor)
-
Purified µ2 subunit of the AP-2 complex
-
Nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST)
-
Primary antibody against the µ2 subunit
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Tyrphostin AG 18
Procedure:
-
Immobilize the GST-fusion protein on a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the purified µ2 subunit in the presence of various concentrations of Tyrphostin AG 18 or a vehicle control.
-
Wash the membrane extensively with wash buffer.
-
Incubate the membrane with a primary antibody against the µ2 subunit.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the bound µ2 subunit using a chemiluminescent substrate.
-
Quantify the signal to determine the inhibitory effect of Tyrphostin AG 18 on the protein-protein interaction.
Conclusion
Tyrphostin AG 18 is a well-established inhibitor of EGFR, with an IC50 in the micromolar range. However, its target specificity is not absolute. The compound also demonstrates inhibitory activity against PDGFR. A significant characteristic of Tyrphostin AG 18 is its chemical instability in solution, leading to the formation of degradation products with a distinct and, in some cases, more potent inhibitory profile against kinases such as Src. Furthermore, Tyrphostin AG 18 exhibits off-target effects on cellular processes like endocytosis by directly interfering with the function of the AP-2 adaptor complex. Researchers and drug development professionals should consider these factors—primary target affinity, off-target effects, and compound stability—when utilizing Tyrphostin AG 18 in their studies. The provided experimental protocols offer a foundation for the further investigation and characterization of this and similar compounds.
References
Tyrphostin 23 (AG 18) in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin 23, also known as AG 18, is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors. While initially explored for its potential as a direct anticancer agent, its utility in research has been more significant as a tool to dissect the role of tyrosine kinases in cancer biology. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its application in studying critical signaling pathways, and detailed experimental protocols for its use in a laboratory setting. A crucial aspect of this compound is its inherent instability in solution, leading to the formation of a more potent inhibitory dimer, a factor that must be considered in experimental design and data interpretation.[1][2][3][4]
Mechanism of Action and Chemical Properties
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of several protein tyrosine kinases, thereby blocking the autophosphorylation and activation of these enzymes.[5] Its primary targets include the Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase Src.[1][2][3][4]
A critical characteristic of this compound is its instability in solution, where it can undergo oxidation and dimerization.[1][2][3][4] One of its degradation products, a dimer designated as P3, has been shown to be at least 10-fold more inhibitory to both pp60c-src and EGFR kinase activity than the parent compound.[1][2] This phenomenon can lead to a delayed onset of inhibition in experimental systems and underscores the importance of using freshly prepared solutions and interpreting results with caution.[1]
Quantitative Data: Inhibitory Activity of this compound and its Dimer
The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize key quantitative data from various studies.
| Compound | Target Kinase | IC50 | Ki | Cell Line | Reference |
| This compound (AG 18) | EGFR | 35 µM | 11 µM | Not Specified | [6][7] |
| This compound Dimer (P3) | Src | - | 6 µM | Not Specified | [2] |
| This compound Dimer (P3) | Csk | - | 35-300 µM | Not Specified | [2] |
| This compound Dimer (P3) | EGF-receptor | - | 35-300 µM | Not Specified | [2] |
| This compound Dimer (P3) | FGF-receptor | - | 35-300 µM | Not Specified | [2] |
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound Dimer (P3) | HT-29 | Colon Adenocarcinoma | ~10 µM | [2][4] |
Key Signaling Pathways Targeted by this compound
This compound and its more potent dimer primarily affect signaling pathways driven by EGFR and Src, which are frequently dysregulated in cancer.
EGFR Signaling Pathway
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and migration. This compound inhibits the initial step of this pathway by preventing EGFR autophosphorylation.
Src Signaling Pathway
Src is a proto-oncogenic non-receptor tyrosine kinase involved in various cellular processes, including cell adhesion, growth, and differentiation. The this compound dimer, P3, is a potent inhibitor of Src kinase activity.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (AG 18)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for EGFR Phosphorylation
This protocol describes the detection of changes in EGFR phosphorylation upon treatment with this compound.
Materials:
-
Cancer cell line overexpressing EGFR
-
Complete culture medium
-
This compound (AG 18)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vitro Kinase Assay (Src Kinase)
This protocol is for measuring the direct inhibitory effect of the this compound dimer (P3) on Src kinase activity.
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate (e.g., cdc2 6-20 peptide)
-
This compound dimer (P3)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, Src kinase, and the peptide substrate.
-
Add varying concentrations of the this compound dimer (P3) or vehicle control to the reaction mixture.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for assessing the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (AG 18)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound (AG 18) remains a valuable research tool for investigating the roles of protein tyrosine kinases, particularly EGFR and Src, in cancer. Its utility is underscored by the extensive body of research that has employed it to elucidate fundamental mechanisms of cancer cell signaling. However, researchers must remain cognizant of its chemical instability and the formation of a more potent dimer, which can influence experimental outcomes. The detailed protocols provided in this guide offer a framework for the rigorous and reproducible use of this compound in cancer research, facilitating further discoveries in this critical field.
References
- 1. researchgate.net [researchgate.net]
- 2. biochem.wustl.edu [biochem.wustl.edu]
- 3. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Tyrphostin 23: A Technical Guide to its Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 23, also known as Tyrphostin A23, RG-50810, or AG 18, is a pioneering member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors.[1][2] Developed as synthetic analogs of tyrosine, these small molecules were among the first rationally designed compounds to selectively target the enzymatic activity of protein kinases, which play a pivotal role in cellular signal transduction.[3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound, tailored for a scientific audience.
Discovery and History
The genesis of this compound lies in the broader effort to develop specific inhibitors of protein tyrosine kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer. The seminal work by Gazit et al. in 1989 detailed the synthesis and biological activity of a novel class of low molecular weight PTK inhibitors, which they termed "tyrphostins".[4] These compounds were designed to be competitive inhibitors at the substrate-binding site of the kinase domain.
The synthesis of this compound, chemically known as (3,4-Dihydroxybenzylidene)malononitrile, involves a Knoevenagel condensation. This reaction entails the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (3,4-dihydroxybenzaldehyde).
A critical aspect of this compound's history is its inherent instability in solution.[5][6] Research has shown that this compound can degrade and form a more stable and potent dimeric product, designated as P3.[1] This degradation product has been found to be at least 10-fold more inhibitory towards both pp60c-src and epidermal growth factor receptor (EGFR) kinase activity than the parent compound.[6] This instability necessitates careful consideration in experimental design and data interpretation.
Mechanism of Action
This compound functions as a competitive inhibitor of protein tyrosine kinases, with a notable selectivity for the Epidermal Growth Factor Receptor (EGFR).[1] It exerts its inhibitory effect by binding to the substrate-binding subsite within the kinase domain of EGFR.[7] This competitive inhibition prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that are initiated by EGFR activation. The primary target, EGFR, is a transmembrane receptor that, upon ligand binding, dimerizes and autophosphorylates its cytoplasmic tyrosine residues, creating docking sites for various signaling proteins. By inhibiting this initial phosphorylation event, this compound effectively abrogates the signal transduction pathways that regulate critical cellular processes like proliferation, survival, and differentiation.
Quantitative Data
The inhibitory activity of this compound and its more stable degradation product, P3, has been quantified against several protein kinases. The data is summarized in the tables below for easy comparison.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 / Ki | Notes |
| EGFR | IC50: 35 µM | [1][6] |
| EGFR | Ki: 11 µM | [1] |
Table 2: Inhibitory Activity of P3 (this compound Dimer)
| Target Kinase | Ki | Notes |
| Src | 6 µM | [1] |
| EGF-receptor | 35 µM | [1] |
| Csk | >300 µM | [1] |
| FGF-receptor | 100 µM | [1] |
| PK-A (Ser/Thr kinase) | >300 µM | [1] |
| PK-C (Ser/Thr kinase) | 100 µM | [1] |
Table 3: Cellular Activity of P3
| Cell Line | IC50 | Notes |
| HT-29 (colon adenocarcinoma) | ~10 µM | Inhibition of growth and colony formation.[1] |
Signaling Pathways
This compound's inhibition of EGFR autophosphorylation leads to the blockade of major downstream signaling pathways that are crucial for cell proliferation and survival. The diagram below illustrates the key signaling cascades affected by this compound.
Caption: EGFR signaling pathways inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro EGFR Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against EGFR.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate), [γ-³²P]ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, the peptide substrate, and recombinant EGFR enzyme in each well of a 96-well plate.
-
Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with 5% TCA to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro EGFR kinase assay.
Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (and a DMSO vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value for cell proliferation.
Caption: Workflow for a cell proliferation (MTT) assay.
Conclusion
This compound represents a landmark in the rational design of enzyme inhibitors for therapeutic purposes. While its clinical development has been hampered by factors such as its instability, it remains a valuable tool for researchers studying EGFR signaling and the broader principles of tyrosine kinase inhibition. Its history underscores the importance of chemical stability in drug development and has paved the way for the creation of more potent and stable second and third-generation tyrosine kinase inhibitors that are now mainstays in cancer therapy. This guide provides a foundational understanding of this compound for scientists and professionals in the field of drug discovery and development.
References
- 1. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Tyrphostin 23: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin 23, also known as Tyrphostin A23, AG 18, and RG-50810, is a well-characterized synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Initially designed as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), its biological activities have been shown to extend to other cellular targets and pathways. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Core Biological Activity: Protein Tyrosine Kinase Inhibition
This compound primarily functions as an inhibitor of protein tyrosine kinases (PTKs), with a notable affinity for the Epidermal Growth Factor Receptor (EGFR).[1] It acts as a competitive inhibitor at the substrate-binding site of the kinase domain.
Quantitative Inhibition Data
The inhibitory potency of this compound against various protein kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to define its efficacy.
| Target Kinase | IC50 | Ki | Cell Line / System | Reference |
| EGFR | 35 µM | 11 µM | A431 human epidermoid carcinoma cells | [1] |
| PDGFR | 25 µM | - | In vitro kinase assay | |
| Src | - | 6 µM (for P3, a this compound dimer) | In vitro kinase assay | [1] |
| Csk | - | 35-300 µM (for P3, a this compound dimer) | In vitro kinase assay | [1] |
| FGF-receptor | - | 35-300 µM (for P3, a this compound dimer) | In vitro kinase assay | [1] |
Effects on Cellular Signaling Pathways
This compound has been demonstrated to modulate several key signaling pathways, primarily stemming from its inhibition of receptor tyrosine kinases.
EGFR Signaling Pathway
By inhibiting EGFR autophosphorylation, this compound effectively blocks the downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
As a downstream effector of EGFR, the MAPK pathway is consequently affected by this compound. Studies have shown that this compound can inhibit the phosphorylation of ERK1/2 (p42/p44 MAPK), a key component of this pathway.
Diverse Biological Activities
Beyond its primary role as a PTK inhibitor, this compound exhibits a range of other biological effects.
Inhibition of Cell Proliferation
This compound has been shown to inhibit the proliferation of various cell types, an effect largely attributed to its inhibition of growth factor receptor signaling. For example, 10 μM this compound significantly inhibits cell proliferation induced by ghrelin.[1]
Modulation of Endocytosis
This compound can inhibit clathrin-mediated endocytosis.[2] It achieves this by perturbing the interaction between tyrosine-containing motifs in the cytosolic domains of transmembrane proteins and the medium chain subunit (µ2) of the AP-2 adaptor complex.[2] This has been demonstrated by the inhibition of transferrin internalization in cells treated with this compound.[2][3]
Effects on Cellular Metabolism
Recent studies have revealed that this compound can influence cellular metabolism. It has been reported to act as a mitochondrial uncoupler, which can alter phosphorylation-dependent cell signaling. Additionally, it has been shown to acutely stimulate glycolytic flux in primary cultured astrocytes.[1]
Experimental Protocols
This section provides an overview of methodologies commonly used to investigate the biological activities of this compound.
EGFR Kinase Inhibition Assay
This assay is designed to measure the ability of this compound to inhibit the kinase activity of EGFR.
-
Principle: A purified recombinant EGFR enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence and absence of this compound. The amount of phosphorylated substrate is then quantified.
-
Materials:
-
Purified recombinant human EGFR
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP
-
EGFR substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the EGFR enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using a suitable detection method, such as luminescence or radioactivity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cultured cells.
-
Principle: Cells are cultured in the presence of varying concentrations of this compound, and the number of viable cells is determined after a specific incubation period.
-
Materials:
-
Cell line of interest (e.g., A431)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Reagents for viability assessment (e.g., MTT, WST-1, or CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Determine the IC50 value for cell growth inhibition.
-
Western Blot Analysis for ERK Phosphorylation
This method is used to detect the phosphorylation status of ERK, a key downstream target of the EGFR-MAPK pathway, in response to this compound treatment.
-
Principle: Cells are treated with an agonist (e.g., EGF) in the presence or absence of this compound. Cell lysates are then prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Materials:
-
Cell line of interest
-
Serum-free medium
-
EGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK and anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with EGF for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Conclusion
This compound is a valuable research tool for studying cellular signaling pathways, particularly those mediated by receptor tyrosine kinases. Its well-documented inhibitory effect on EGFR, coupled with its influence on other cellular processes such as endocytosis and metabolism, makes it a versatile compound for a wide range of biological investigations. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore its therapeutic potential. As with any chemical inhibitor, it is crucial to consider its potential off-target effects and to interpret experimental results within the context of its known biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trafficking of the human transferrin receptor in plant cells: effects of tyrphostin A23 and brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin 23: A Technical Guide to its Mechanisms and Applications
Tyrphostin 23 (also known as AG18 or RG-50810) is a well-characterized member of the tyrphostin family of protein tyrosine kinase inhibitors. Initially designed as a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR), its diverse biological activities and interesting chemical properties have made it a valuable tool in cell biology and cancer research. This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and important considerations regarding its stability.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of ATP binding to the catalytic domain of protein tyrosine kinases. Its structural similarity to the tyrosine substrate allows it to occupy the active site, thereby preventing the phosphorylation of target proteins.
Inhibition of EGFR Signaling
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphorylated sites serve as docking stations for downstream signaling proteins, activating pathways such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are critical for cell growth and survival.
This compound directly inhibits the kinase activity of EGFR, preventing this autophosphorylation and the subsequent activation of downstream signaling cascades.
Instability and More Potent Degradation Products
A critical aspect of this compound is its instability in solution.[1][2] It can degrade into other compounds, some of which are significantly more potent tyrosine kinase inhibitors than the parent molecule. One such degradation product, a dimer designated as P3, has been isolated and characterized.[2] This dimer is a more potent inhibitor of both EGFR and Src family kinases.[2] This instability should be a key consideration in experimental design and data interpretation.
Quantitative Data
The inhibitory activity of this compound and its degradation product P3 has been quantified against several protein tyrosine kinases.
| Compound | Target Kinase | IC50 | Ki | Reference |
| This compound | EGFR | 35 µM | 11 µM | [1] |
| P3 (this compound dimer) | Src | - | 6 µM | [2] |
| P3 (this compound dimer) | Csk | - | 35-300 µM | [2] |
| P3 (this compound dimer) | FGF-receptor | - | 35-300 µM | [2] |
| P3 (this compound dimer) | PK-A | - | 35-300 µM | [2] |
| P3 (this compound dimer) | PK-C | - | 35-300 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro EGFR Kinase Assay
This protocol outlines a method to determine the inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR (active)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu,Tyr) 4:1 as a generic tyrosine kinase substrate
-
This compound stock solution in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in kinase assay buffer to achieve a range of desired concentrations.
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add recombinant EGFR to each well. Then, add the diluted this compound or vehicle control (DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction: Add a mixture of ATP and the poly(Glu,Tyr) substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction termination and detection: Stop the reaction and detect the amount of ADP produced (inversely proportional to kinase inhibition) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MDA-MB-231 cells)
This protocol describes how to assess the effect of this compound on the viability of the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Solubilization buffer (if using MTT)
-
Plate reader
Procedure:
-
Cell seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability assessment (MTT assay example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of this compound concentration to calculate the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol details the detection of changes in EGFR phosphorylation in response to this compound treatment.
Materials:
-
A431 cells (or another cell line with high EGFR expression)
-
Complete growth medium and serum-free medium
-
This compound stock solution in DMSO
-
EGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell culture and treatment: Seed A431 cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody incubation: Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and reprobing (optional): The membrane can be stripped and reprobed with antibodies for total EGFR and a loading control to ensure equal protein loading.
-
Data analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and/or loading control signal.
Conclusion
This compound remains a valuable research tool for studying EGFR-mediated signaling pathways and as a general inhibitor of protein tyrosine kinases. However, researchers must be mindful of its inherent instability and the potential for its degradation products to exhibit greater potency. Careful consideration of these factors in experimental design and data interpretation is crucial for obtaining accurate and reproducible results. The protocols provided in this guide offer a starting point for the investigation of this compound's biological effects.
References
Methodological & Application
Application Notes and Protocols: Preparing Tyrphostin 23 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 23, also known as AG 18 or RG-50810, is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors.[1] It functions as a small molecule inhibitor of the epidermal growth factor (EGF) receptor kinase. By competing with the substrate binding site of the PTK domain, this compound effectively blocks EGF-dependent cell proliferation.[1][2] This makes it a valuable tool for studying signal transduction pathways and for potential applications in anti-cancer drug development.[3][4] These application notes provide a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), along with relevant chemical data, storage recommendations, and a diagram of the targeted signaling pathway.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆N₂O₂ | |
| Molecular Weight | 186.17 g/mol | |
| Appearance | Powder | [2] |
| Solubility in DMSO | 50 mg/mL | [1][2] |
| IC₅₀ (EGFR Kinase) | 35 µM | [2][5] |
| Storage Temperature | 2-8°C (as solid) | [2] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder (≥98% purity)[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO. The product should yield a clear, dark yellow solution.[1]
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C. When stored frozen in DMSO, the solution should be stable for months.[1][5] It is recommended to use the solution stored at -20°C within one month and at -80°C within six months.[5] The presence of water can accelerate hydrolysis, so ensure anhydrous DMSO is used and moisture is avoided.[1]
Important Considerations:
-
Compound Stability: Some studies have indicated that this compound can be unstable in solution, potentially forming degradation products that are more potent inhibitors of tyrosine kinases.[6][7][8] Therefore, it is crucial to use freshly prepared solutions or properly stored aliquots for experiments to ensure reproducibility.
-
Safety Precautions: Always handle this compound and DMSO in a well-ventilated area while wearing appropriate PPE.
Visualizations
Experimental Workflow: Preparing this compound Stock Solution
Caption: A flowchart outlining the key steps for preparing a this compound stock solution.
Signaling Pathway: EGFR Inhibition by this compound
Caption: this compound inhibits the EGF receptor's tyrosine kinase domain, blocking downstream signaling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound =98 118409-57-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyrphostin 23 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 23, also known as AG-18 or RG-50810, is a well-characterized inhibitor of protein tyrosine kinases (PTKs). It functions as a competitive inhibitor at the substrate-binding site of the kinase domain. Its primary target is the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a significant target for therapeutic intervention.
Western blot analysis is a powerful technique to study the effects of inhibitors like this compound on protein expression and phosphorylation status. By treating cells with this compound and subsequently analyzing protein lysates via Western blot, researchers can elucidate the inhibitor's impact on EGFR autophosphorylation and the phosphorylation of downstream signaling molecules. This document provides detailed application notes and protocols for the effective use of this compound in Western blot analysis.
A critical consideration when working with this compound is its potential instability in solution. Studies have shown that it can degrade, and some of its degradation products may be more potent inhibitors of certain kinases than the parent compound.[1] Therefore, it is crucial to prepare fresh solutions and handle them with care to ensure experimental reproducibility and accurate interpretation of results.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various protein kinases. This data is essential for designing experiments and interpreting the specificity of its effects.
| Target Kinase | Inhibition Value (IC50/Ki) | Cell Line/System | Reference |
| EGFR | IC50: 35 µM | A431 cells | [2] |
| EGFR | Ki: 11 µM | Purified EGFR | [2] |
| pp60c-src | - | In vitro | [1][3] |
| Csk | Ki: >35 µM | In vitro | [3] |
| FGF-receptor | Ki: >35 µM | In vitro | [3] |
| PK-A (Serine/Threonine Kinase) | No significant inhibition | In vitro | [3] |
| PK-C (Serine/Threonine Kinase) | No significant inhibition | In vitro | [3] |
Note: The inhibitory activity of this compound can vary depending on the experimental conditions, including the specific cell line, substrate concentration, and the presence of other cellular factors. The instability of the compound can also lead to variability in observed potency.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis with this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound in Western blot analysis. Optimization may be required for specific cell lines and experimental goals.
Protocol 1: Cell Treatment with this compound
Materials:
-
Cell line of interest (e.g., A431, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. A common stock concentration is 10-50 mM.
-
Note: Due to the instability of this compound, it is highly recommended to prepare fresh stock solutions for each experiment or to aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh, serum-free or low-serum medium immediately before use.
-
The final concentration of this compound will depend on the cell line and the specific research question. A starting range of 10-100 µM is common. A dose-response experiment is recommended to determine the optimal concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration. Incubation times can range from 30 minutes to 24 hours or longer, depending on the signaling event being investigated. For studying immediate effects on receptor phosphorylation, shorter incubation times are often sufficient.
-
-
Stimulation (Optional):
-
If investigating the inhibition of ligand-induced phosphorylation, starve the cells in serum-free medium for several hours (e.g., 4-24 hours) before and during this compound treatment.
-
Following the inhibitor treatment, stimulate the cells with a growth factor like EGF (e.g., 10-100 ng/mL) for a short period (e.g., 5-15 minutes) before harvesting.
-
-
Harvesting:
-
After the treatment period, proceed immediately to the cell lysis protocol for Western blot analysis.
-
Protocol 2: Western Blot Analysis of Protein Phosphorylation
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay or a similar method.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add the appropriate volume of Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific to the phosphorylated and total forms of your target proteins.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
-
Analyze the band intensities using appropriate software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative change in phosphorylation.
-
By following these detailed protocols and considering the specific characteristics of this compound, researchers can effectively utilize this inhibitor to investigate the role of EGFR and other tyrosine kinases in their biological systems of interest.
References
- 1. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrphostin 23 In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory activity of Tyrphostin 23. This document outlines the necessary reagents, step-by-step procedures, and data analysis methods. Additionally, it includes important considerations regarding the compound's stability and summarizes its known inhibitory concentrations against various kinases.
Introduction
This compound, also known as AG 18 or RG-50810, is a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It acts as an ATP-competitive inhibitor, binding to the substrate subsite of the protein tyrosine kinase domain.[1] While EGFR is its primary target, this compound has also been shown to inhibit other tyrosine kinases, albeit with lower potency. A critical consideration for in vitro studies is the compound's instability in aqueous solutions, where it can degrade into more potent inhibitory compounds.[2] Therefore, careful preparation and handling are paramount for obtaining accurate and reproducible results.
Quantitative Data Summary
The inhibitory activity of this compound and its more potent degradation product, P3, has been quantified against several protein tyrosine kinases. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Compound | Target Kinase | IC50 (µM) | Ki (µM) |
| This compound | EGFR | 35[3] | 11 |
| P3 (this compound dimer) | Src | - | 6[2] |
| P3 (this compound dimer) | Csk | - | 35-300 |
| P3 (this compound dimer) | EGF-receptor | - | 35-300 |
| P3 (this compound dimer) | FGF-receptor | - | 35-300 |
Experimental Protocols
This section details a generalized protocol for a non-radioactive, homogeneous time-resolved fluorescence (HTRF) based in vitro kinase assay. This method is adaptable for various tyrosine kinases and offers high sensitivity and a high-throughput format.
1. Materials and Reagents
-
Kinase: Recombinant human EGFR, Src, Csk, or FGF-receptor.
-
Substrate: A universal biotinylated tyrosine kinase substrate (e.g., Poly-Glu-Tyr).
-
This compound: Solubilized in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).[4] Store at -20°C.[4]
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Sodium Orthovanadate, 5 mM MgCl₂, 1 mM DTT).[5]
-
Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody.
-
Streptavidin-XL665.
-
-
Detection Buffer: (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).[5]
-
Assay Plates: Low-volume, 384-well white plates.
-
Plate Reader: HTRF-compatible plate reader with excitation at 320-340 nm and dual emission detection at ~665 nm and ~620 nm.
2. Experimental Workflow Diagram
Caption: Experimental workflow for the this compound in vitro HTRF kinase assay.
3. Detailed Assay Procedure
-
This compound Preparation:
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and the biotinylated substrate in Kinase Assay Buffer.
-
Add 4 µL of the kinase/substrate mix to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Prepare the ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature. The optimal incubation time may need to be determined empirically for each kinase.
-
-
Detection:
-
Prepare a detection mix containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer.
-
Stop the kinase reaction by adding 10 µL of the detection mix to each well. The EDTA in the detection buffer will chelate Mg²⁺, thus stopping the enzymatic reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
4. Data Analysis
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Inhibition
This compound primarily targets the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration. This compound inhibits the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of this compound. The provided HTRF-based protocol offers a robust and sensitive method for determining the inhibitory activity of this compound against various tyrosine kinases. By understanding the compound's characteristics, particularly its instability in aqueous solutions, and following a well-defined protocol, researchers can obtain reliable and reproducible data to advance their drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound =98 118409-57-7 [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyrphostin 23 for Inhibiting EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 23, also known as AG-18 or RG-50810, is a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By competing with ATP at the kinase domain's substrate subsite, this compound effectively blocks the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making its inhibition a key therapeutic strategy. These application notes provide detailed protocols for utilizing this compound to study EGFR phosphorylation and offer a summary of its key characteristics.
It is crucial to note that this compound has been reported to be unstable in solution, with its degradation products potentially exhibiting more potent inhibitory activity.[4][5][6][7] Therefore, fresh preparation of solutions and careful interpretation of results are highly recommended.
Chemical Properties
| Property | Value | Reference |
| Synonyms | Tyrphostin A23, AG 18, RG-50810 | [1] |
| Molecular Formula | C₁₀H₆N₂O₂ | [8] |
| Molecular Weight | 186.17 g/mol | [8][9] |
| Appearance | Powder | [9] |
| Solubility | Soluble in DMSO (50 mg/mL) | [9][10] |
| Storage | Store at 2-8°C | [9] |
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against EGFR has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of an inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 35 µM | A431 (human epidermoid carcinoma) | [1][11] |
| Ki | 11 µM | N/A | [1] |
Note: The IC50 value can vary depending on the cell line, experimental conditions, and the specific assay used.[12][13][14][15][16]
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. These pathways ultimately regulate gene expression and cellular processes like proliferation, survival, and migration. This compound inhibits the initial autophosphorylation step, thereby blocking the activation of these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Inhibition of EGFR Phosphorylation in Cultured Cells followed by Western Blot Analysis
This protocol describes the treatment of cultured cells with this compound and subsequent analysis of EGFR phosphorylation by Western blotting. A431 cells are a common model as they overexpress EGFR.
Materials:
-
A431 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors)[1]
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068)
-
Rabbit or mouse anti-total EGFR
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification:
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Protocol 2: In Vitro EGFR Kinase Assay
This protocol outlines a method to assess the direct inhibitory effect of this compound on EGFR kinase activity in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[17]
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare solutions of recombinant EGFR, ATP, and the peptide substrate in kinase assay buffer at the desired concentrations.
-
-
Kinase Reaction:
-
Signal Detection:
-
Following the kinase reaction, proceed with the ADP-Glo™ Kinase Assay protocol:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Kinase Assay Workflow Diagram:
Caption: Workflow for an in vitro EGFR kinase assay.
Conclusion
This compound serves as a valuable tool for investigating the role of EGFR signaling in various biological processes. The protocols provided herein offer a framework for studying the inhibition of EGFR phosphorylation in both cellular and cell-free systems. Researchers should consider the inherent instability of this compound and control for it in their experimental design. By carefully following these guidelines, scientists can effectively utilize this compound to advance our understanding of EGFR biology and its implications in disease.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell lysate preparation, Western blotting, and densitomeric analysis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mesoscale.com [mesoscale.com]
- 8. licorbio.com [licorbio.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mesoscale.com [mesoscale.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. promega.com.cn [promega.com.cn]
Application Notes and Protocols for Tyrphostin 23 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 23, also known as AG17 or RG-50810, is a potent inhibitor of protein tyrosine kinases (PTKs).[1] It has been demonstrated to induce apoptosis in various cancer cell lines, making it a valuable tool for cancer research and drug development. These application notes provide a comprehensive overview of the use of this compound in apoptosis assays, including its mechanism of action, protocols for key experiments, and expected quantitative outcomes.
Mechanism of Action: this compound induces apoptosis primarily through the inhibition of protein tyrosine kinases, leading to a cascade of downstream events. A key mechanism is the induction of cell cycle arrest at the G1 phase.[1] This is followed by the induction of apoptosis, a process of programmed cell death. Notably, this compound has been shown to overcome the anti-apoptotic protection afforded by Bcl-2 overexpression.[1] Its pro-apoptotic effects are also linked to the inhibition of cyclin-dependent kinase 2 (cdk2) activity and a marked reduction in the levels of p21 and p16 proteins.[1] Furthermore, studies have indicated that this compound can disrupt mitochondrial function, providing another pathway for the induction of apoptosis.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (AG17) on various cell lines.
| Cell Line | Assay | Concentration (µM) | Incubation Time | Result | Reference |
| OCI-Ly8 (Immunoblastic Lymphoma) | Growth Inhibition | 0.5 - 50 | Not Specified | AG17 was the most potent among 16 tyrphostins screened. | [1] |
| Cell Cycle Analysis | 5 | 5 days (2 treatments) | G1 phase arrest followed by an apoptotic peak. | [1] | |
| cdk2 Kinase Activity | 5 | 5 days (2 treatments) | Markedly reduced. | [1] | |
| HL-60(TB) (Promyelocytic Leukemia) | Growth Inhibition (IC50) | ~1.5 | 12 hours | Irreversible total growth inhibition. | |
| Mitochondrial Function | Not Specified | 1 hour | Disruption of mitochondrial function. | [2] | |
| Panel of 13 Human Tumor Cell Lines | Growth Inhibition (IC50) | 0.7 - 4.0 | Not Specified | Effective growth inhibition. | [2] |
| 3T3-L1 (Proadipocyte) | Adipogenesis Inhibition | Not Specified | Not Specified | Significant decrease in lipid synthesis. | |
| Apoptosis | Not Specified | Not Specified | Activation of caspase-3. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., OCI-Ly8, HL-60).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Always include a vehicle control (DMSO alone) in your experiments.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Caspase Activity Assay
This assay measures the activity of caspases, which are key executioners of apoptosis.
-
Principle: Caspases are a family of proteases that are activated in a cascade during apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using a substrate that releases a chromophore or fluorophore upon cleavage.
-
Protocol (Example for Caspase-3):
-
Treat cells with this compound as described above.
-
Lyse the cells to release cellular proteins.
-
Add the cell lysate to a microplate well containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AFC for fluorometric assay).
-
Incubate at 37°C to allow for substrate cleavage.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the fold-change in caspase activity in treated cells compared to untreated controls.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses the integrity of the mitochondrial membrane, which is often disrupted during apoptosis.
-
Principle: A decrease in mitochondrial membrane potential is an early event in apoptosis. Lipophilic cationic fluorescent dyes, such as JC-1 or Rhodamine 123, accumulate in healthy mitochondria with high membrane potential. Upon depolarization of the mitochondrial membrane, the dye is released into the cytoplasm, leading to a change in fluorescence.
-
Protocol (using Rhodamine 123):
-
Treat cells with this compound.
-
Incubate the cells with Rhodamine 123.
-
Wash the cells to remove the excess dye.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.
-
-
Data Analysis: A decrease in fluorescence intensity in treated cells compared to controls indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin 23: Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 23, also known as AG 18 or RG-50810, is a well-characterized inhibitor of protein tyrosine kinases (PTKs).[1] Its primary mode of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2][3] This property makes this compound a valuable tool for studying EGFR-mediated signaling events in real-time within living cells. Live-cell imaging provides a dynamic perspective on cellular processes, allowing researchers to observe the immediate and downstream effects of EGFR inhibition.[4][5][6] These application notes provide an overview of the use of this compound in live-cell imaging, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action: Inhibition of EGFR Signaling
This compound acts as a competitive inhibitor of ATP binding to the kinase domain of EGFR, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[7] This inhibition blocks signals that lead to cell proliferation and survival. The major pathways affected include the Ras-MAPK pathway, which is crucial for cell growth, and the PI3K/Akt pathway, which is essential for cell survival.[2][7]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Applications in Live-Cell Imaging
The ability of this compound to specifically inhibit EGFR makes it a powerful tool for a variety of live-cell imaging applications:
-
Receptor Trafficking and Endocytosis: this compound has been shown to inhibit the internalization of the transferrin receptor.[8] This is due to its interference with the interaction between tyrosine-containing motifs on the receptor's cytoplasmic tail and the AP-2 adaptor complex, which is crucial for clathrin-mediated endocytosis.[8] Live-cell imaging can be used to visualize the effect of this compound on the trafficking of fluorescently-labeled receptors.
-
Kinase Activity and Downstream Signaling: By using fluorescent biosensors for downstream signaling molecules (e.g., ERK, Akt), the real-time effects of this compound on kinase activity can be monitored. This allows for the kinetic analysis of signaling pathway inhibition.
-
Cell Proliferation and Morphology: The inhibitory effect of this compound on cell proliferation can be directly observed and quantified using time-lapse microscopy.[1] Changes in cell morphology and viability in response to the inhibitor can also be monitored.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound from various studies.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (EGFR Inhibition) | 35 µM | In vitro kinase assay | [1] |
| Kᵢ (EGFR Inhibition) | 11 µM | In vitro kinase assay | [1] |
| Effective Concentration (Inhibition of cell proliferation) | 10 µM | Rat pituitary somatotroph cell line | [1] |
| Effective Concentration (Stimulation of glycolytic flux) | 100 µM (maximal effect) | Primary cultured rat astrocytes | [9][10] |
| Incubation Time (Stimulation of glycolytic flux) | 2 hours | Primary cultured rat astrocytes | [9][10] |
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound
This protocol provides a general workflow for observing the effects of this compound on live cells using fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorescent probes or genetically encoded biosensors for the process of interest (e.g., fluorescently-tagged EGFR, a downstream reporter, or a marker for endocytosis).
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).
Procedure:
-
Cell Preparation:
-
Seed cells on the imaging dish/slide to achieve 50-70% confluency on the day of the experiment.
-
If using transient transfection for biosensors, perform this 24-48 hours before imaging.
-
-
Staining (if applicable):
-
If using a fluorescent probe, incubate the cells with the probe according to the manufacturer's instructions.
-
Wash the cells gently with pre-warmed imaging medium to remove excess probe.
-
-
Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15-30 minutes.
-
Locate a field of view with healthy cells expressing the fluorescent marker.
-
-
Baseline Imaging:
-
Acquire images for a set period (e.g., 5-10 minutes) before adding this compound to establish a baseline of the cellular process.
-
-
Treatment:
-
Prepare the desired final concentration of this compound in pre-warmed imaging medium.
-
Carefully add the this compound solution to the cells. A media exchange can be performed to ensure even distribution.
-
-
Post-Treatment Imaging:
-
Immediately begin acquiring images using the same settings as the baseline acquisition.
-
Continue imaging for the desired duration to capture the cellular response.
-
-
Data Analysis:
-
Analyze the images to quantify changes in fluorescence intensity, localization of the fluorescent signal, or cell morphology over time.
-
Caption: General workflow for a live-cell imaging experiment with this compound.
Protocol for a Transferrin Uptake Assay
This protocol specifically details how to use this compound to study its effect on clathrin-mediated endocytosis using fluorescently-labeled transferrin.
Materials:
-
Cells cultured on glass-bottom dishes.
-
Serum-free medium.
-
This compound stock solution.
-
Fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488).
-
Live-cell imaging microscope with an environmental chamber.
Procedure:
-
Serum Starvation:
-
Incubate the cells in serum-free medium for 1-2 hours to upregulate transferrin receptor expression.
-
-
Pre-treatment with this compound:
-
Treat the cells with the desired concentration of this compound (or a vehicle control) in serum-free medium for 30 minutes.
-
-
Transferrin Incubation:
-
Add fluorescently-labeled transferrin to the medium at a final concentration of ~25 µg/mL.
-
-
Live-Cell Imaging:
-
Immediately begin acquiring images every 1-2 minutes for 30-60 minutes to visualize the internalization of transferrin.
-
-
Data Analysis:
-
Quantify the intracellular fluorescence intensity of transferrin over time in both control and this compound-treated cells. A decrease in the rate of uptake in treated cells indicates inhibition of endocytosis.
-
Data Interpretation and Considerations
-
Specificity: While this compound is a potent EGFR inhibitor, it can affect other tyrosine kinases at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls.
-
Solvent Effects: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (<0.1%) and that a vehicle control (DMSO alone) is included in the experiment.
-
Phototoxicity: Minimize light exposure to the cells during imaging to avoid phototoxic effects that can influence cellular processes and lead to artifacts.
-
Off-Target Effects: Be aware that this compound has been reported to have effects on cellular metabolism, such as stimulating glycolysis in astrocytes.[9][10] These effects may need to be considered when interpreting results.
Conclusion
This compound is a valuable pharmacological tool for the real-time investigation of EGFR signaling and receptor trafficking in living cells. By employing live-cell imaging techniques in conjunction with this inhibitor, researchers can gain dynamic insights into the complex cellular processes regulated by tyrosine kinases. The protocols and data provided here serve as a guide for designing and executing robust live-cell imaging experiments to explore the multifaceted roles of EGFR in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 4. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. photonics.com [photonics.com]
- 7. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Protein Tyrosine Kinase Inhibitor this compound Strongly Accelerates Glycolytic Lactate Production in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Tyrphostin 23 Treatment of A431 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
A431 cells are a human epidermoid carcinoma cell line characterized by the overexpression of the Epidermal Growth Factor Receptor (EGFR), making them a valuable in vitro model for studying EGFR-targeted cancer therapies.[1][2] Tyrphostin 23, also known as Tyrphostin A23 or AG18, is a competitive inhibitor of protein tyrosine kinases, with a notable inhibitory effect on EGFR.[3][4] It functions by competing with ATP at the kinase domain's active site. These notes provide detailed protocols and data for the application of this compound in A431 cells, focusing on its mechanism of action and effects on cell signaling and proliferation.
Mechanism of Action
In A431 cells, the binding of Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in its C-terminal domain. This activation initiates several downstream signaling cascades critical for cell proliferation and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1]
This compound exerts its effect by inhibiting the tyrosine kinase activity of the EGFR.[3] This action blocks the initial autophosphorylation step, thereby preventing the activation of downstream signaling molecules and mitigating the cellular response to EGF. Interestingly, while this compound is readily incorporated into A431 cells, reaching maximum intracellular levels within an hour, the inhibition of EGF-stimulated EGFR tyrosine kinase activity is a delayed effect, becoming evident only after 4 to 24 hours of treatment.[5] It is also important to note that this compound can be unstable in solution, with some degradation products showing even greater inhibitory potency than the parent compound.[6][7]
EGFR Signaling Pathway in A431 Cells
Caption: The EGFR signaling cascade in A431 cells, leading to cell proliferation.
Inhibition by this compound
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signals.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's activity.
| Parameter | Value | Cell Line / System | Notes | Reference |
| IC₅₀ | 35 µM | EGFR Kinase Assay | In vitro inhibition of EGFR. | [3][4] |
| Kᵢ | 11 µM | EGFR Kinase Assay | Competitive inhibition constant for EGFR. | [3][4] |
| Effective Conc. | 50 - 100 µM | A431 Cells | Partially reverses EGF-induced growth inhibition. | [5] |
| IC₅₀ (Growth) | ~10 µM | HT-29 Cells | Growth inhibition by a stable this compound-derived product (P3). | [6] |
Experimental Protocols
Protocol 1: A431 Cell Culture
-
Media Preparation : Prepare complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Maintenance : Culture A431 cells in a T-75 flask with the complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing : When cells reach 80-90% confluency, aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach cells using 2-3 mL of 0.25% Trypsin-EDTA.
-
Neutralization & Centrifugation : Neutralize trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension & Seeding : Resuspend the cell pellet in fresh medium and seed into new flasks or experimental plates at the desired density.
Protocol 2: this compound Preparation and Application
-
Stock Solution : Prepare a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C. Note: Due to reported instability in solution, prepare fresh dilutions from the stock for each experiment and minimize freeze-thaw cycles.[7]
-
Working Solution : On the day of the experiment, dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.
-
Cell Treatment :
-
Seed A431 cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis).
-
Allow cells to attach and grow for 24 hours.
-
Replace the medium with a serum-free medium for 12-24 hours to starve the cells and reduce basal EGFR activation.
-
Aspirate the starvation medium and add the medium containing the desired concentrations of this compound.
-
Incubate for the required duration (e.g., 4 to 24 hours for kinase inhibition studies).[5]
-
For EGF stimulation experiments, add EGF (e.g., 20 nM) to the culture medium during the last 5-15 minutes of the this compound incubation period before harvesting.
-
General Experimental Workflow
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Genes Involved in EGF-Induced Apoptosis Using CRISPR/Cas9 Knockout Screening: Implications for Novel Therapeutic Targets in EGFR-Overexpressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Rapid uptake of tyrphostin into A431 human epidermoid cells is followed by delayed inhibition of epidermal growth factor (EGF)-stimulated EGF receptor tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tyrphostin 23 Technical Support Center: Stability, Storage, and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and proper handling of Tyrphostin 23 (also known as AG-18 or RG-50810), a widely used inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Due to its inherent instability in solution, careful attention to experimental parameters is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare stock solutions in high-quality, anhydrous DMSO at a concentration of up to 50 mg/mL.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 36 months | Keep desiccated and protected from light. |
| DMSO Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months[1] | Preferred for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: No, this compound is known to be unstable in aqueous solutions, including cell culture media.[2] The presence of water can lead to hydrolysis and degradation.[3] This instability is a critical factor to consider in experimental design.
Q4: What are the degradation products of this compound?
A4: this compound has been shown to degrade in solution, forming products that can be more potent inhibitors of protein tyrosine kinases than the parent compound.[2] One identified degradation product is a dimer of this compound.[4] The formation of these more active compounds can lead to variability and unexpected results in experiments.
Troubleshooting Guide
Issue 1: Inconsistent or stronger-than-expected inhibitory effects in my experiments.
-
Possible Cause: Degradation of this compound into more potent inhibitors. The degree of inhibition by this compound has been directly related to its instability.[2][5]
-
Troubleshooting Steps:
-
Prepare fresh working solutions: Always prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions.
-
Minimize incubation time: If possible, reduce the incubation time of your cells with this compound to minimize the extent of degradation during the experiment.
-
Use high-quality DMSO: Ensure your DMSO is anhydrous, as water can accelerate the degradation of this compound.
-
Consider control experiments: Run parallel experiments with a known stable EGFR inhibitor to compare results and assess the potential impact of this compound degradation.
-
Issue 2: Precipitate formation when diluting my DMSO stock solution into aqueous buffer or media.
-
Possible Cause: Poor solubility of this compound in aqueous solutions.
-
Troubleshooting Steps:
-
Vortex thoroughly: Ensure vigorous mixing when diluting the DMSO stock.
-
Use a carrier solvent system: For in vivo or challenging in vitro systems, consider using a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Sonication: Gentle sonication can help to dissolve any precipitate.[1]
-
Warm the solution: Gently warming the solution may aid in dissolution, but be cautious as heat can also accelerate degradation.
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize degradation and ensure consistent experimental results.
Workflow for Solution Preparation:
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: General Cell-Based Assay
This protocol provides a general guideline for using this compound in a cell-based experiment, with an emphasis on minimizing degradation.
Experimental Workflow for Cell-Based Assays:
Caption: General experimental workflow for a cell-based assay using this compound.
Signaling Pathway
EGFR Signaling Pathway and Inhibition by this compound
This compound inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon binding of ligands such as EGF, the EGFR dimerizes and autophosphorylates specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[6][7][8] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Tyrphostin 23 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Tyrphostin 23, with a particular focus on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin A23 or AG 18, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] It functions by competing with the substrate at the protein tyrosine kinase (PTK) domain of the receptor, thereby blocking EGFR-dependent cell proliferation.[2] It is widely used in research to study signal transduction and as a potential anti-cancer agent.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), with reported solubilities as high as 50 mg/mL.[2] It is also soluble in ethanol and chloroform.
Q3: Is this compound soluble in water or aqueous buffers?
No, this compound is practically insoluble in water and aqueous solutions like 0.1 M NaOH. This low aqueous solubility is a primary challenge when preparing working solutions for cell culture and other biological assays.
Q4: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a high-concentration stock solution in an organic solvent, primarily DMSO.[2][3] For example, a 50 mg/mL stock can be prepared in DMSO, which should result in a clear, dark yellow solution.[2] This stock solution can then be serially diluted to the final working concentration.
Q5: How should I store this compound stock solutions?
Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen at -20°C or -80°C.[1][4] When stored at -20°C, the solution is stable for about a month, while at -80°C, it can be stored for up to six months.[1] It is crucial to protect solutions from light and note that the presence of water can accelerate hydrolysis.[2][4]
Q6: Why is my this compound precipitating out of solution when I dilute it into my aqueous culture medium?
This is a common issue due to the compound's poor aqueous solubility. When the DMSO stock solution is added to an aqueous medium, the this compound can crash out of solution as the solvent environment changes. To mitigate this, it is crucial to dilute the stock solution serially and ensure rapid and thorough mixing into the final medium. The final concentration of DMSO in the culture should also be kept low (typically <0.5%) to minimize solvent toxicity.
Q7: Is this compound stable in aqueous solutions?
No, this compound is known to be unstable in solution.[5][6] Studies have shown that it can degrade, and interestingly, some of its degradation products are more potent inhibitors of tyrosine kinase activity than the parent compound.[5][6] This instability can lead to variability in experimental results and should be considered when interpreting data.[5]
Solubility Data
The following table summarizes the solubility of this compound and the related, more potent EGFR inhibitor, Tyrphostin AG 1478, in various solvents.
| Compound | Solvent | Maximum Concentration | Appearance | Reference |
| This compound | DMSO | 50 mg/mL | Clear, yellow to brownish-yellow | [2] |
| Ethanol | 5 mg/mL | - | ||
| Water | Insoluble | - | ||
| Tyrphostin AG 1478 | DMSO | 10 mg/mL | Clear, colorless | [4] |
| DMSO:Methanol (1:1) | 10 mg/mL | Clear, colorless | ||
| Ethanol | 10 mg/mL | - | ||
| 0.1 M HCl | <0.4 mg/mL | - | ||
| Water | Insoluble | - |
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my chosen solvent.
-
Question: Are you using the correct solvent?
-
Answer: this compound has very poor solubility in water and aqueous buffers. The recommended solvent for creating a stock solution is DMSO.[2]
-
-
Question: Is your solvent of high quality?
-
Answer: Use anhydrous, high-purity DMSO. The presence of water can affect solubility and accelerate the degradation of the compound.[2]
-
-
Question: Have you tried aiding dissolution?
-
Answer: If dissolution is slow, gentle warming or brief sonication can be used to aid the process.[1]
-
Problem: I've successfully made a stock solution in DMSO, but it precipitates when I add it to my aqueous cell culture medium.
-
Question: What is the final concentration of this compound and DMSO in your medium?
-
Answer: The final concentration of the organic solvent (DMSO) should be kept to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cell toxicity. High final concentrations of this compound in aqueous media are difficult to achieve.
-
-
Question: How are you performing the dilution?
-
Answer: Avoid adding a large volume of the DMSO stock directly into the full volume of your medium. It is better to add the stock solution to a smaller volume of medium first, while vortexing or stirring, and then add this to the final volume. For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used to maintain solubility.[1]
-
Problem: I'm observing a delayed or inconsistent inhibitory effect in my experiments.
-
Question: Are you preparing your working solutions fresh for each experiment?
-
Question: Have you considered the impact of degradation products?
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for preparing a this compound stock solution.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Protocols
Protocol 1: Preparing a High-Concentration (50 mg/mL) Stock Solution of this compound in DMSO
Materials:
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This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Methodology:
-
Aseptically weigh out the desired amount of this compound powder (e.g., 10 mg) in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (e.g., for 10 mg of powder, add 200 µL of DMSO).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a bath sonicator for brief intervals. The resulting solution should be clear and yellow-to-brownish-yellow.
-
Dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Diluting this compound Stock Solution into Aqueous Media for Cell Culture Experiments
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
Methodology:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve an intermediate concentration. It is critical to add the DMSO stock to the medium (not the other way around) and mix immediately and thoroughly to prevent precipitation.
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Example: To achieve a final concentration of 50 µM in your experiment, you might first prepare a 1 mM intermediate solution in the medium.
-
-
Add the final volume of the intermediate solution to your cell culture plate or flask containing the pre-warmed medium. Gently swirl the plate to ensure even distribution.
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Ensure the final concentration of DMSO in the cell culture is below 0.5% (v/v) to avoid solvent toxicity. Calculate this based on the total volume of stock solution added.
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Always prepare the final working solution fresh immediately before adding it to the cells due to the instability of this compound in aqueous environments.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 5. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyrphostin 23 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Tyrphostin 23 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AG-18 or RG-50810, is a protein tyrosine kinase inhibitor.[1] Its primary mechanism of action is the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By competing with ATP at the kinase domain of the EGFR, this compound blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that regulate cell proliferation, differentiation, and survival.
Q2: What are the common applications of this compound?
This compound is utilized in a variety of research applications to study cellular processes regulated by tyrosine kinases. Common applications include:
-
Inhibition of EGF-dependent cell proliferation.[2]
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Studying the role of tyrosine kinases in endocytosis.
-
Investigating the regulation of glycolysis in specific cell types, such as astrocytes.[3]
-
Analyzing signal transduction pathways involving EGFR.
Q3: What is a typical starting concentration for this compound?
A typical starting concentration for this compound ranges from 10 µM to 100 µM, depending on the cell type and the specific biological process being investigated. For instance, 10 µM has been used to inhibit ghrelin-induced cell proliferation, while 100 µM has been used to study its effects on glycolysis in astrocytes.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How stable is this compound in solution and in cell culture media?
A critical consideration when using this compound is its limited stability in solution.[4][5] It has been reported to be unstable and can degrade, forming products that may be even more potent inhibitors of tyrosine kinases.[4][5] This instability can lead to variability in experimental results and may explain delayed inhibitory effects. It is advisable to prepare fresh stock solutions in DMSO and to minimize the time the compound is in aqueous culture media before and during the experiment.
Troubleshooting Guide: Optimizing Incubation Time
Issue: Inconsistent or no inhibitory effect of this compound.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: The optimal incubation time for this compound is highly dependent on the cellular process being studied. For rapid signaling events like receptor phosphorylation, a short incubation time may be sufficient. For downstream effects like changes in gene expression or cell proliferation, a longer incubation period will likely be necessary. It is crucial to perform a time-course experiment to determine the ideal incubation time for your specific endpoint.
-
-
Possible Cause 2: Degradation of this compound.
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Solution: Due to its instability, prolonged incubation times can lead to the degradation of this compound, potentially affecting the reproducibility of your results.[4][5] Always prepare fresh working solutions from a frozen DMSO stock immediately before use. Consider a time-course experiment where the media containing this compound is replaced at regular intervals during a long incubation period to maintain a more consistent concentration of the active compound.
-
-
Possible Cause 3: Cell density and confluence.
-
Solution: The density of your cell culture can influence the effective concentration of the inhibitor and the cellular response. High cell densities may require higher concentrations of this compound or longer incubation times. Standardize your cell seeding density across experiments to ensure reproducibility.
-
Issue: Unexpected or off-target effects observed.
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Possible Cause 1: Formation of more potent degradation products.
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Solution: The degradation of this compound can generate byproducts with different inhibitory profiles, potentially leading to off-target effects.[4][5] If you observe unexpected cellular responses, consider reducing the incubation time to minimize degradation. It is also advisable to include appropriate controls to assess the specificity of the observed effects.
-
-
Possible Cause 2: Cell-type specific responses.
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Solution: The cellular context, including the expression levels of EGFR and other tyrosine kinases, can significantly influence the effects of this compound. An incubation time that is optimal for one cell line may not be suitable for another. Always optimize the incubation time for each new cell type you are working with.
-
Data Presentation: Summary of this compound Incubation Times
| Application | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Glycolysis Stimulation | Primary Rat Astrocytes | 100 µM | Up to 4 hours (maximal effect at 2 hours) | Doubling of glucose consumption and lactate production. | [3] |
| Endocytosis Kinetics | Bovine Adrenal Chromaffin Cells | 100 µM | 6 minutes | Slowing of the kinetics of rapid endocytosis. | |
| Cell Proliferation Inhibition | Ghrelin-stimulated cells | 10 µM | Not specified | Significant inhibition of cell proliferation. | [1] |
| Inhibition of EGF-dependent proliferation | Human and Guinea Pig Keratinocytes | Not specified | Not specified | Inhibition of cell growth. | [2] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound Effect on Glycolysis in Astrocytes (Adapted from a study on primary rat astrocytes[3])
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Cell Seeding: Plate primary rat astrocytes in 24-well plates at a density of 2 x 10^5 cells/well and culture until confluent.
-
Starvation: Before the experiment, replace the culture medium with a serum-free medium and incubate for 2 hours.
-
This compound Treatment: Prepare a 100 µM working solution of this compound in a serum-free medium from a fresh DMSO stock.
-
Incubation: Remove the starvation medium and add the this compound solution to the cells. Incubate for different time points (e.g., 0, 30, 60, 120, and 240 minutes) at 37°C in a humidified incubator.
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Sample Collection: At each time point, collect the supernatant to measure glucose and lactate concentrations.
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Analysis: Determine the concentrations of glucose and lactate in the collected media using appropriate biochemical assay kits.
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Data Normalization: Normalize the glucose consumption and lactate production to the total protein content of the cells in each well.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The inhibition of EGF-dependent proliferation of keratinocytes by tyrphostin tyrosine kinase blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protein Tyrosine Kinase Inhibitor this compound Strongly Accelerates Glycolytic Lactate Production in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Tyrphostin 23 and Src Kinase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Tyrphostin 23 (also known as AG 18) on Src kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound (AG 18) is primarily known as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3]
Q2: Does this compound directly inhibit Src kinase?
While this compound is primarily an EGFR inhibitor, it has been shown to have off-target effects on Src kinase. However, a crucial consideration is the instability of this compound in solution.[4][5] Studies have shown that this compound can degrade, and its degradation products can be more potent inhibitors of Src kinase than the parent compound.[4][6]
Q3: What is the inhibitory potency of this compound or its derivatives on Src kinase?
A stable, this compound-derived degradation product, designated P3, has been shown to inhibit Src kinase with a Ki value of 6 µM.[6] In the same study, this degradation product was less inhibitory towards other kinases like EGFR, with Ki values ranging from 35 to 300 µM.[6] For comparison, the IC50 of the parent this compound compound for its primary target, EGFR, is 35 µM.[1][2][3]
Q4: My results with this compound are inconsistent. What could be the cause?
Inconsistent results when using this compound can often be attributed to its instability in solution.[4] The degree of Src kinase inhibition can be related to the formation of more potent degradation products over time.[4] It is crucial to prepare fresh solutions of this compound for each experiment and to be mindful of the solvent and storage conditions.
Q5: How can I measure the off-target effects of this compound on Src kinase in my experiments?
You can assess the off-target effects of this compound on Src kinase through both in vitro kinase assays and cell-based assays. An in vitro assay will measure the direct inhibition of purified Src kinase, while a cellular assay will determine the effect on Src signaling within a biological context. See the detailed protocols below for guidance.
Data Presentation
Summary of Quantitative Data
| Compound | Target Kinase | Parameter | Value | Reference |
| This compound (AG 18) | EGFR | IC50 | 35 µM | [1][2][3] |
| This compound Degradation Product (P3) | Src | Ki | 6 µM | [6] |
| This compound Degradation Product (P3) | EGFR | Ki | 35 µM | [6] |
| This compound Degradation Product (P3) | Csk | Ki | >300 µM | [6] |
| This compound Degradation Product (P3) | FGF-receptor | Ki | >300 µM | [6] |
Experimental Protocols
In Vitro Src Kinase Inhibition Assay
This protocol is for determining the direct inhibitory effect of this compound on the enzymatic activity of purified Src kinase.
Materials:
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Purified, active Src kinase
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Src kinase-specific peptide substrate (e.g., cdc2 (6-20) peptide)
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ATP, [γ-³²P]ATP
-
This compound (prepare fresh)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and cocktail
Procedure:
-
Prepare a stock solution of this compound in DMSO immediately before use.
-
Set up the kinase reaction by adding the following to a microcentrifuge tube on ice:
-
Kinase reaction buffer
-
Src kinase
-
Src peptide substrate
-
This compound at various concentrations (include a DMSO vehicle control)
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C. The reaction should be in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cellular Assay for Src Kinase Activity (Western Blotting)
This protocol assesses the effect of this compound on the phosphorylation of Src at its activation loop (Tyr416) in cultured cells, which is a marker of Src activity.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (prepare fresh)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Src (Tyr416)
-
Mouse anti-total Src
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of freshly prepared this compound for the desired time. Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading and total Src levels, strip the membrane and re-probe with antibodies for total Src and a loading control.
-
Quantify the band intensities to determine the relative change in Src phosphorylation.
Mandatory Visualizations
Caption: Simplified Src signaling pathway and the point of inhibition by this compound degradation products.
Caption: Experimental workflow for the in vitro Src kinase inhibition assay.
Caption: Experimental workflow for the cellular analysis of Src kinase activity.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tyrphostins on the activated c-src protein in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Tyrphostin 23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Tyrphostin 23.
Frequently Asked Questions (FAQs)
Q1: My cells are showing increased glycolysis after treatment with this compound, even though I'm using it as an EGFR inhibitor. Is this a known off-target effect?
A1: Yes, this is a documented off-target effect. This compound has been observed to stimulate glycolytic flux in primary cultured astrocytes. This effect is concentration- and time-dependent, with maximal effects observed at 100 µM after 2 hours of incubation, leading to a doubling of glucose consumption and lactate production. This stimulation is reversible upon removal of the compound.
Q2: I observed an inhibition of receptor internalization in my experiment. Could this compound be responsible for this?
A2: It is highly likely. This compound has been shown to inhibit the internalization of the transferrin receptor. This occurs because this compound can perturb the interaction between tyrosine motifs (YXXΦ) in the cytosolic domains of integral membrane proteins and the μ2 subunit of the AP-2 adaptor complex, which is crucial for clathrin-mediated endocytosis.
Q3: I'm seeing an unexpected increase in steroid hormone secretion in my adrenocortical cell line after this compound treatment. What could be the cause?
A3: This is a reported paradoxical effect. This compound can concentration-dependently increase basal steroid hormone secretion in human and rat adrenocortical cells, with a maximal effective concentration of 10 µM. The proposed mechanism is not through tyrosine kinase inhibition but rather through the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic-AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Q4: My experimental results are inconsistent, and I suspect the stability of my this compound solution. Is this a common issue?
A4: Yes, this compound is known to be unstable in solution. It can degrade into other compounds, some of which are reported to be even more potent inhibitors of protein tyrosine kinases than the parent compound. This instability can lead to variability in experimental outcomes. It is recommended to prepare fresh solutions for each experiment and store stock solutions appropriately.
Q5: Are there any known genotoxic effects of this compound?
A5: this compound has been shown to have clastogenic effects, meaning it can induce chromosomal aberrations. This effect was observed in a transformed Chinese hamster ovary (CHO-K1) cell line, particularly when the treatment occurred during the S phase of the cell cycle. However, this effect was not observed in a primary embryonic Chinese hamster cell line. It was also found to increase the frequency of sister chromatid exchange in both cell lines.
Troubleshooting Guide
Issue 1: Unexpected Increase in Glycolysis
Symptoms:
-
Increased glucose consumption in your cell culture.
-
Elevated lactate production.
-
Extracellular acidification rate (ECAR) is higher than expected.
Possible Cause:
-
This compound is stimulating glycolysis as an off-target effect.
Troubleshooting Steps:
-
Confirm the Effect: Measure glucose consumption and lactate production in the presence and absence of this compound. Use a range of concentrations (e.g., 10-300 µM) and time points (e.g., up to 4 hours) to see if the effect is dose- and time-dependent.
-
Control for Other Endocytosis Inhibitors: Test other known inhibitors of endocytosis to see if they produce a similar effect. The stimulation of glycolysis by this compound has been reported to be absent with other endocytosis inhibitors.
-
Consider the Cell Type: This effect has been specifically documented in primary rat astrocytes. The effect may vary in other cell types.
Issue 2: Inhibition of Receptor Internalization
Symptoms:
-
Reduced uptake of ligands that undergo clathrin-mediated endocytosis (e.g., transferrin).
-
Accumulation of receptors on the cell surface.
Possible Cause:
-
This compound is interfering with the AP-2 adaptor complex.
Troubleshooting Steps:
-
Perform a Transferrin Uptake Assay: Use fluorescently labeled transferrin to visualize and quantify its internalization in the presence and absence of this compound.
-
Use Control Tyrphostins: Compare the effect of this compound with other tyrphostins that are known to be active as tyrosine kinase inhibitors but do not inhibit the YXXΦ motif/μ2 interaction.
-
Molecular Modeling: If resources are available, molecular modeling can provide a structural explanation for the interaction of this compound with the μ2 subunit of the AP-2 complex.
Issue 3: Paradoxical Increase in Steroid Hormone Secretion
Symptoms:
-
Elevated levels of steroid hormones (e.g., aldosterone, corticosterone, cortisol) in the culture medium of adrenocortical cells.
Possible Cause:
-
This compound is acting as a phosphodiesterase inhibitor.
Troubleshooting Steps:
-
Measure cAMP Levels: Quantify intracellular cAMP levels in response to this compound treatment. An increase in cAMP would support the phosphodiesterase inhibition mechanism.
-
Use Phosphodiesterase and PKA Inhibitors: Test if the secretagogue effect of this compound can be abolished by co-treatment with a known adenylate cyclase inhibitor (e.g., SQ-22536) or a PKA inhibitor (e.g., H-89).
-
Concentration-Response Curve: Perform a concentration-response experiment to determine the maximal effective concentration of this compound for steroid hormone secretion.
Quantitative Data Summary
| Unexpected Effect | Cell Type | This compound Concentration | Observed Effect | Citation |
| Stimulation of Glycolysis | Primary Rat Astrocytes | 100 µM (maximal effect) | Doubled glucose consumption and lactate production after 2 hours. | [1][2] |
| Inhibition of Transferrin Receptor Internalization | Heb7a cells | Not specified in abstract | Inhibited the internalization of (125)I-transferrin. | [3] |
| Increased Steroid Hormone Secretion | Human and Rat Adrenocortical Cells | 10 µM (maximal effective concentration) | Concentration-dependently increased basal steroid-hormone secretion. | [4] |
| Clastogenic Effects | Transformed CHO-K1 cells | Not specified in abstract | Induced chromosomal aberrations when treated in S phase. | [5] |
| Inhibition of Voltage-Operated Calcium Channels | Rabbit ear artery myocytes | Concentration-dependent | Inhibited Ba2+ currents (I(Ba)). | [6] |
Experimental Protocols
Protocol 1: Measuring Glycolysis in Cultured Astrocytes
This protocol is adapted from methods used to assess glycolytic flux by measuring the extracellular acidification rate (ECAR).
Materials:
-
Primary astrocyte cell culture
-
XF24 or XF96 cell culture microplates (Seahorse Bioscience)
-
Glucose-free XF Seahorse medium
-
Glucose solution
-
Oligomycin solution
-
2-Deoxyglucose (2-DG) solution
-
This compound
-
Extracellular Flux Analyzer (Seahorse Bioscience)
Procedure:
-
Cell Plating: Plate primary astrocytes at a density of 50 x 10³ cells per well in an XF24 cell-culture microplate and culture for 48 hours.[4]
-
Medium Exchange: On the day of the assay, replace the culture medium with glucose-free XF Seahorse medium.[4]
-
Incubation: Incubate the plate in a CO2-free incubator at 37°C for 45 minutes.[4]
-
ECAR Measurement:
-
Place the cell culture microplate into the Extracellular Flux Analyzer.
-
Measure the basal ECAR.
-
Sequentially inject the following compounds and measure the ECAR after each injection:
-
Glucose to measure glycolysis.
-
Oligomycin to measure glycolytic capacity.
-
2-Deoxyglucose to measure non-glycolytic acidification.
-
-
For testing the effect of this compound, add it to the wells at the desired concentrations before starting the ECAR measurements.
-
-
Data Analysis: Analyze the ECAR data to determine the rates of basal glycolysis, glycolytic capacity, and glycolytic reserve.
Protocol 2: Transferrin Internalization Assay
This protocol describes a method to visualize and quantify transferrin uptake.
Materials:
-
Cells cultured on coverslips
-
Serum-free medium supplemented with 25 mM HEPES pH 7.4 and 0.5% (w/v) BSA
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells on coverslips to 60-70% confluency.[7][8]
-
Serum Starvation: Starve the cells for 30 minutes at 37°C in pre-warmed serum-free medium with HEPES and BSA.[7][8]
-
This compound Treatment: Pre-incubate the cells with the desired concentration of this compound or vehicle control for a specified time.
-
Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C to allow for internalization.[7][9]
-
Washing: Quickly wash the cells with ice-cold PBS to stop internalization and remove unbound transferrin.[9]
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto slides using mounting medium, and visualize the internalized transferrin using a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity inside the cells to determine the extent of transferrin internalization.
Visualizations
Signaling Pathway: this compound Paradoxical Effect on Steroid Hormone Secretion
Caption: Paradoxical stimulation of steroid hormone secretion by this compound via PDE inhibition.
Experimental Workflow: Investigating Unexpected Glycolysis Stimulation
Caption: Workflow for troubleshooting unexpected glycolysis stimulation by this compound.
Logical Relationship: this compound and Receptor Internalization
Caption: Logical diagram of this compound's interference with receptor internalization.
References
- 1. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sister-Chromatid Exchange Assay in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of glycolysis as extracellular acidification rate [bio-protocol.org]
- 5. ableweb.org [ableweb.org]
- 6. Effects of protein tyrosine kinase inhibitors on voltage-operated calcium channel currents in vascular smooth muscle cells and pp60(c-src) kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 9. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyrphostin 23 and Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin 23 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin A23 or AG 18, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by competing with the substrate at the protein tyrosine kinase (PTK) domain, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways involved in cell proliferation.
Q2: Can this compound interfere with fluorescence-based assays?
While there is a lack of extensive literature specifically detailing the autofluorescence or quenching properties of this compound, its characteristics suggest a potential for interference. This compound in solution is described as clear and dark yellow to brownish-yellow, indicating that it absorbs light in the visible spectrum.[3] This absorbance can lead to two main types of interference:
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of the fluorophore in your assay, leading to a decrease in the detected signal (false negative or underestimation of activity).[4]
-
Autofluorescence: The compound itself may fluoresce when excited at the wavelengths used in your assay, leading to an increase in the background signal (false positive or overestimation of activity).[4][5]
Q3: Are there known off-target effects of this compound that could indirectly affect my assay?
Yes, Tyrphostin A23 has been shown to inhibit the internalization of the transferrin receptor by interacting with the AP-2 adaptor complex.[3] If your assay involves endocytosis or related membrane trafficking events, this off-target effect could lead to misleading results. Additionally, this compound is known to be unstable in solution, and its degradation products may have different inhibitory profiles and interference properties.[6]
Troubleshooting Guide for this compound in Fluorescence Assays
If you suspect that this compound is interfering with your fluorescence assay, follow these troubleshooting steps.
Step 1: Characterize Potential Interference
The first step is to determine if and how this compound is affecting your fluorescence readings.
Experimental Protocol: Compound Interference Check
-
Prepare a plate with the following controls:
-
Blank: Assay buffer only.
-
Fluorophore Control: Assay buffer + your fluorescent substrate/product at the final assay concentration.
-
This compound Control: Assay buffer + this compound at the final assay concentration.
-
Test Well: Assay buffer + fluorescent substrate/product + this compound.
-
-
Incubate the plate under the same conditions as your main experiment.
-
Read the fluorescence at the excitation and emission wavelengths of your fluorophore.
Data Interpretation:
| Well Composition | Expected Result if No Interference | Indication of Autofluorescence | Indication of Quenching |
| Assay Buffer Only | Low background fluorescence | - | - |
| Assay Buffer + Fluorophore | High fluorescence | - | - |
| Assay Buffer + this compound | Low background fluorescence | High fluorescence (Signal significantly above Blank) | - |
| Assay Buffer + Fluorophore + this compound | High fluorescence | Fluorescence higher than "Fluorophore Control" | Fluorescence lower than "Fluorophore Control" |
Step 2: Mitigating Interference
Based on the results from Step 1, you can take steps to reduce the interference.
If Autofluorescence is Detected:
-
Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths further away from the absorbance spectrum of this compound. Red-shifted dyes are often less susceptible to interference from small molecules.[5][7]
-
Background Subtraction: Subtract the fluorescence signal of the "this compound Control" from your experimental wells. This is a simple correction but may not be accurate at high compound concentrations.
If Quenching is Detected:
-
Lower Compound Concentration: Use the lowest effective concentration of this compound.
-
Inner Filter Effect Correction: Mathematical corrections can be applied if you measure the absorbance of this compound at the excitation and emission wavelengths.
-
Change Assay Format: Consider a different assay format that is less sensitive to quenching, such as fluorescence lifetime or time-resolved fluorescence (TRF).
Step 3: Consider Alternative Assays
If interference cannot be sufficiently mitigated, consider using a non-fluorescence-based assay to confirm your results.
Alternative Non-Fluorescent EGFR Kinase Assays:
| Assay Type | Principle | Advantages |
| Luminescence-Based | Measures the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system (e.g., ADP-Glo™).[8][9] | High sensitivity and wide dynamic range. |
| Radiometric | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate. | Direct and highly sensitive. |
| ELISA-Based | Uses an antibody to detect the phosphorylated substrate. | High specificity. |
| Mass Spectrometry | Directly measures the amount of phosphorylated substrate. | Label-free and provides high-resolution data. |
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Investigating this compound Interference
Caption: A logical workflow for identifying and addressing potential fluorescence assay interference by this compound.
EGFR Signaling Pathway Inhibited by this compound
Caption: Simplified EGFR signaling pathway showing the inhibitory action of this compound on receptor autophosphorylation.
References
- 1. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com.cn [promega.com.cn]
Validation & Comparative
A Comparative Analysis of Tyrphostin 23 and Gefitinib Efficacy in EGFR Inhibition
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) play a pivotal role. This guide provides a detailed comparison of two such inhibitors: Tyrphostin 23, an early experimental compound, and Gefitinib, an FDA-approved drug for non-small cell lung cancer (NSCLC). This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their efficacy, mechanisms of action, and the experimental data supporting these findings.
Mechanism of Action and Target Specificity
Both this compound and Gefitinib function as EGFR tyrosine kinase inhibitors, albeit with different specificities and potencies.
This compound is a broad-spectrum protein tyrosine kinase inhibitor.[1] It acts as a competitive inhibitor at the substrate-binding site of the kinase domain.[2] However, a significant characteristic of this compound is its instability in solution, where it can degrade into more potent inhibitory compounds.[1] This instability necessitates careful interpretation of experimental results.
Gefitinib is a more selective and potent inhibitor of the EGFR tyrosine kinase. It competitively blocks the ATP binding site within the kinase domain, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-Akt and Ras/MEK/Erk pathways.[3][4] Gefitinib exhibits significantly higher efficacy in cancers harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[3][5]
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and Gefitinib. It is crucial to note that the data for this compound is less specific regarding cancer cell types and EGFR mutation status compared to the extensive data available for Gefitinib.
| Inhibitor | Target | IC50 Value | Cell Line/Context | Reference |
| This compound | EGFR Kinase | ~35 µM | General EGFR inhibition | [6] |
| Gefitinib | EGFR (Wild-Type) | >10 µM | Various NSCLC cell lines | [7] |
| EGFR (Mutant - L858R) | 63 nM | H3255 NSCLC cell line | [3] | |
| EGFR (Mutant - exon 19 del) | 10 nM - 20 nM | DFCILU-011 and PC-9 NSCLC cell lines | [3] | |
| EGFR (Wild-Type) | Moderately inhibited | H1666 NSCLC cell line | [3] | |
| EGFRvIII (Mutant) | 97 nM - 214 nM (for specific phosphorylation sites) | NR6M cell line | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Navigating the Landscape of Tyrosine Kinase Inhibition: A Comparative Guide to Alternatives for Tyrphostin 23
For researchers and drug development professionals engaged in the study of tyrosine kinase signaling, particularly involving the Epidermal Growth Factor Receptor (EGFR), the selection of an appropriate inhibitor is a critical decision. Tyrphostin 23, a well-known protein tyrosine kinase inhibitor, has been a valuable tool in this field. However, the landscape of kinase inhibitors has evolved significantly, offering a range of alternatives with varying potency, specificity, and mechanisms of action. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Executive Summary of Comparative Efficacy
The primary alternatives to this compound for EGFR inhibition include other members of the tyrphostin family, such as Tyrphostin AG 1478, as well as clinically approved small molecule tyrosine kinase inhibitors (TKIs). These are broadly categorized into first, second, and third-generation inhibitors. The following tables summarize the available quantitative data on the inhibitory potency of these compounds against EGFR. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparative in vitro Inhibitory Potency (IC50) against EGFR
| Compound | Generation/Class | EGFR IC50 (Wild-Type) | Source |
| This compound | Tyrphostin | 35 µM | [1][2] |
| Tyrphostin AG 1478 | Tyrphostin | 3 nM | [3] |
| Gefitinib | 1st Generation TKI | 26 nM - 57 nM | [3] |
| Erlotinib | 1st Generation TKI | ~7 nM - 12 nM | [4] |
| Afatinib | 2nd Generation TKI | ~0.8 nM (in PC-9 cells) | [4] |
| Osimertinib | 3rd Generation TKI | ~13 nM (in PC-9ER cells) | [4] |
Note: The IC50 values presented are for wild-type EGFR or EGFR in specific cell lines as indicated and are drawn from various sources. Direct comparison should be made with caution.
Detailed Inhibitor Profiles
This compound
This compound is a benzylidene malononitrile compound that acts as a competitive inhibitor of the substrate-binding site of the EGFR tyrosine kinase.[1] With an IC50 of 35 µM, it is considered a moderately potent inhibitor.[1][2] While it has been instrumental in early studies of tyrosine kinase signaling, its relatively low potency and potential for off-target effects have led researchers to seek more specific and potent alternatives. One notable characteristic is its instability in solution, which can lead to the formation of degradation products with potentially higher inhibitory activity.[5]
Tyrphostin AG 1478
A significant advancement within the tyrphostin family, AG 1478 is a highly potent and selective EGFR inhibitor with an IC50 in the low nanomolar range (3 nM).[3] This represents a substantial increase in potency compared to this compound. Its high specificity for EGFR over other tyrosine kinases like HER2-Neu and PDGFR makes it a more precise tool for studying EGFR-specific signaling pathways.[3]
First-Generation TKIs: Gefitinib and Erlotinib
Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase. They have been widely used in both research and clinical settings for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[6][7][8] Their IC50 values against wild-type EGFR are in the nanomolar range, making them significantly more potent than this compound.[3][4]
Second-Generation TKI: Afatinib
Afatinib is an irreversible inhibitor that covalently binds to the kinase domain of EGFR, as well as other ErbB family members (HER2 and HER4). This irreversible binding mode can lead to a more sustained inhibition of signaling. Afatinib has demonstrated high potency against cell lines with classic EGFR mutations.[4]
Third-Generation TKI: Osimertinib
Osimertinib is another irreversible EGFR inhibitor with a distinct profile. It is designed to be highly selective for both activating EGFR mutations and the T790M resistance mutation, which often arises after treatment with first-generation TKIs, while sparing wild-type EGFR.[4] This selectivity profile minimizes some of the side effects associated with inhibiting wild-type EGFR in non-cancerous tissues.
Signaling Pathways and Mechanisms of Action
The inhibition of EGFR by these compounds blocks the initiation of several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR Signaling Pathway and Point of Inhibition.
The diagram above illustrates the central role of EGFR in activating downstream signaling cascades. Tyrosine kinase inhibitors, including this compound and its alternatives, act by preventing the autophosphorylation of the EGFR, thereby blocking the recruitment and activation of downstream signaling proteins.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of tyrosine kinase inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Objective: To determine the IC50 value of an inhibitor against purified EGFR.
Materials:
-
Purified recombinant human EGFR kinase domain
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test inhibitor dilutions to the appropriate wells.
-
Add the purified EGFR kinase to all wells except the negative control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro EGFR kinase assay.
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation within a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.
Objective: To determine the cellular IC50 of an inhibitor for EGFR phosphorylation.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
Test inhibitors
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-EGFR (e.g., pY1068) antibody
-
Anti-total-EGFR antibody
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
ELISA plates or Western blotting equipment
-
Detection reagents
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a fixed concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the lysates.
-
Quantify the levels of phosphorylated EGFR and total EGFR using a sandwich ELISA or Western blotting.
-
Normalize the phosphorylated EGFR signal to the total EGFR signal.
-
Calculate the percentage of inhibition of EGFR phosphorylation for each inhibitor concentration.
-
Determine the cellular IC50 value from the dose-response curve.
Caption: Workflow for a cell-based EGFR phosphorylation assay.
Conclusion
The field of tyrosine kinase inhibition has progressed far beyond early-generation compounds like this compound. For researchers seeking to inhibit EGFR, a range of highly potent and specific alternatives are now available. Tyrphostin AG 1478 offers a significant increase in potency within the same chemical family. For studies requiring clinically relevant inhibitors, the first, second, and third-generation TKIs provide a well-characterized set of tools with distinct mechanisms of action and selectivity profiles. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired balance between potency, specificity, and mechanism of action. By utilizing the comparative data and standardized protocols presented in this guide, researchers can make more informed decisions in their pursuit of understanding and targeting tyrosine kinase signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Tyrphostin A23) | EGFR抑制剂 | MCE [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Effectiveness of Gefitinib, Erlotinib, and Afatinib in Advanced Non-small Cell Lung Cancer Patients with EGFR Mutation Positive in Indonesian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrphostin 23 and Second-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein tyrosine kinase inhibitor Tyrphostin 23 and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. The information is curated to assist researchers and professionals in drug development in understanding the biochemical and cellular activities of these compounds. This comparison is based on available experimental data, and it is important to note that direct comparative studies under identical experimental conditions are limited.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide focuses on comparing an early, broad-spectrum tyrosine kinase inhibitor, this compound, with the more targeted, second-generation EGFR inhibitors.
This compound , also known as AG 18 or RG-50810, is a broad-spectrum protein tyrosine kinase inhibitor. It was one of the early compounds developed to study the role of tyrosine phosphorylation in cellular signaling. Its mechanism of action involves competing with the substrate at the protein tyrosine kinase domain.
Second-generation EGFR inhibitors , such as afatinib, dacomitinib, and neratinib, were developed to overcome the limitations of first-generation inhibitors. These molecules are characterized by their irreversible, covalent binding to the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition. They also exhibit activity against other members of the ErbB/HER family of receptors (HER2 and HER4).
Mechanism of Action
The fundamental difference between this compound and second-generation EGFR inhibitors lies in their binding mode and specificity.
-
This compound acts as a competitive inhibitor, associating with the substrate-binding subsite of the protein tyrosine kinase domain. Its inhibition is reversible.
-
Second-generation EGFR inhibitors are irreversible inhibitors. They contain a reactive chemical group (a Michael acceptor) that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding leads to a more prolonged and potent inhibition of EGFR signaling. Furthermore, their inhibitory activity extends to other members of the HER family, classifying them as pan-HER inhibitors.[1][2][3][4]
Chemical Structures
The chemical structures of this compound and the second-generation EGFR inhibitors are distinct, reflecting their different mechanisms of action.
| Inhibitor | Chemical Structure |
| This compound |
[5][6][7] |
| Afatinib |
[8][9][10] |
| Dacomitinib |
[11] |
| Neratinib |
[12] |
Quantitative Performance Data
The following tables summarize the available quantitative data for the inhibitory activity of this compound and second-generation EGFR inhibitors. It is crucial to interpret this data with caution, as the experimental conditions under which these values were determined may vary significantly between studies.
Table 1: Inhibitory Activity of this compound against EGFR
| Parameter | Value (µM) | Experimental Context |
| IC₅₀ | 35 | EGFR kinase inhibition[6][13] |
| Kᵢ | 11 | EGFR kinase inhibition[13] |
Table 2: Inhibitory Activity of Second-Generation EGFR Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Experimental Context |
| Afatinib | EGFR (Wild-Type) | 31 | Kinase inhibitory activity[14] |
| EGFR (Exon 19 deletion) | 0.2 | Kinase inhibitory activity[14] | |
| EGFR (L858R) | 0.2 | Kinase inhibitory activity[14] | |
| EGFR (Exon 19del + T790M) | >10,000 | Cellular proliferation assay[14] | |
| EGFR (L858R + T790M) | >10,000 | Cellular proliferation assay[14] | |
| HER2 | 14 | Kinase inhibitory activity[14] | |
| HER4 | 1 | Kinase inhibitory activity[14] | |
| Dacomitinib | EGFR (Wild-Type) | 6.0 | Kinase inhibitory activity[14] |
| HER2 | 45.7 | Kinase inhibitory activity[14] | |
| HER4 | 73.7 | Kinase inhibitory activity[14] | |
| Neratinib | EGFR | 92 | Kinase inhibitory activity[12] |
| HER2 | 59 | Kinase inhibitory activity[12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate EGFR inhibitors.
Biochemical EGFR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, second-generation inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the EGFR enzyme to the kinase assay buffer.
-
Add the diluted test compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based EGFR Autophosphorylation Assay
This assay assesses the ability of a compound to inhibit EGFR autophosphorylation within a cellular context.
-
Reagents and Materials:
-
A431 cells (human epidermoid carcinoma cell line with high EGFR expression) or other suitable cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
EGF (Epidermal Growth Factor)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated EGFR and total EGFR using Western blotting or a cell-based ELISA.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and normalize the phosphorylated EGFR signal to the total EGFR signal.
-
Calculate the percent inhibition of EGFR phosphorylation for each compound concentration compared to the EGF-stimulated control.
-
Determine the IC₅₀ value as described for the biochemical assay.
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition.
Inhibitor Mechanism of Action
Caption: Comparison of inhibitor binding mechanisms.
General Experimental Workflow for Inhibitor Screening
Caption: A generalized workflow for EGFR inhibitor screening.
Conclusion
This compound and second-generation EGFR inhibitors represent different eras in the development of tyrosine kinase inhibitors. This compound is a valuable tool compound for studying the broad roles of tyrosine kinases, but it exhibits significantly lower potency and specificity compared to the highly engineered second-generation inhibitors.
Second-generation EGFR inhibitors, with their irreversible, covalent binding mechanism and pan-HER inhibitory profile, demonstrate nanomolar potency against wild-type and certain mutant forms of EGFR. Their development marked a significant advancement in targeted cancer therapy.
For researchers in drug development, the choice between these classes of inhibitors depends on the experimental goals. This compound may be suitable for initial, exploratory studies on the general effects of tyrosine kinase inhibition, while second-generation inhibitors are appropriate for studies requiring potent and sustained inhibition of the EGFR/HER signaling network. The provided data and protocols offer a foundation for designing and interpreting experiments involving these compounds.
References
- 1. rsc.org [rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com.cn [promega.com.cn]
- 5. assaygenie.com [assaygenie.com]
- 6. revvity.com [revvity.com]
- 7. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neratinib Efficacy in Patients With EGFR Exon 18-Mutant Non-Small-Cell Lung Cancer: Findings From the SUMMIT Basket Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Afatinib for the Treatment of Non-Small Cell Lung Cancer Harboring Uncommon EGFR Mutations: An Updated Database of 1023 Cases Brief Report [frontiersin.org]
- 10. onclive.com [onclive.com]
- 11. EGFR (T790M) Kinase Enzyme System Application Note [promega.com]
- 12. ajmc.com [ajmc.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Tyrphostin 23: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Tyrphostin 23 (also known as Tyrphostin A23, AG-18, and RG-50810) and its cross-reactivity with other kinases. The information presented is based on available experimental data to aid in the evaluation of its suitability for research and drug development applications.
Executive Summary
This compound is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) with a reported half-maximal inhibitory concentration (IC50) of 35 µM and a dissociation constant (Ki) of 11 µM.[1] It also exhibits inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR) with an IC50 of 25 µM. An important consideration when working with this compound is its noted instability in solution, which can lead to the formation of degradation products with potentially greater inhibitory potency. One such degradation product, designated P3, has demonstrated more potent inhibition of Src kinase and other tyrosine kinases. This guide summarizes the available quantitative data on the inhibitory activity of this compound and its degradation product, provides a detailed experimental protocol for assessing kinase inhibition, and visualizes the EGFR signaling pathway targeted by this inhibitor.
Data Presentation: Kinase Inhibition Profile
| Inhibitor | Target Kinase | IC50 (µM) | Ki (µM) | Notes |
| This compound (AG-18) | EGFR | 35 | 11 | Parent Compound |
| PDGFR | 25 | - | Parent Compound | |
| P3 | Src | - | 6 | Degradation product of this compound |
| Csk | - | 35-300 | Degradation product of this compound | |
| EGF-Receptor | - | 35-300 | Degradation product of this compound | |
| FGF-Receptor | - | 35-300 | Degradation product of this compound | |
| PK-A | - | >300 | Degradation product of this compound (Serine/Threonine Kinase) | |
| PK-C | - | >300 | Degradation product of this compound (Serine/Threonine Kinase) |
Data for P3 indicates a range for Csk, EGF-Receptor, and FGF-Receptor as specific values were not detailed in the source material. P3 showed no significant inhibition of the serine/threonine kinases PK-A and PK-C.[2]
Experimental Protocols: In Vitro Kinase Inhibition Assay for IC50 Determination
This section outlines a general protocol for determining the IC50 value of a kinase inhibitor, such as this compound, using a biochemical kinase assay. This protocol can be adapted for various kinases and detection methods.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay, or radiolabeled [γ-³³P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter compatible with the chosen detection method
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Create a serial dilution of the inhibitor in the kinase assay buffer to achieve a range of concentrations for testing. It is common to perform a 10-point, 3-fold serial dilution.
-
Prepare a solution of the recombinant kinase in kinase assay buffer at a concentration determined to be in the linear range of the assay.
-
Prepare a solution of the kinase substrate and ATP in the kinase assay buffer. The ATP concentration is often set at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
-
Assay Reaction:
-
Add a fixed volume of the kinase solution to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the wells. Include a control with no inhibitor (vehicle control, e.g., DMSO).
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
-
Detection:
-
Stop the reaction (if necessary for the chosen detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using the appropriate instrument.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all data points.
-
Normalize the data by setting the activity of the no-inhibitor control to 100% and the activity of a control with a known potent inhibitor (or no enzyme) to 0%.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualization: EGFR Signaling Pathway and this compound Inhibition
The following diagram illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of inhibition by this compound. EGFR activation by its ligands, such as EGF, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of EGFR and thereby preventing the initiation of these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Validating Tyrphostin 23 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for studying protein function and validating drug targets: the use of a small molecule inhibitor, Tyrphostin 23, and the application of small interfering RNA (siRNA). Both techniques are pivotal in understanding the role of the Epidermal Growth Factor Receptor (EGFR) in cellular signaling and disease. This document outlines their respective mechanisms, presents supporting experimental data, and provides detailed protocols for their application.
Mechanism of Action: A Tale of Two Inhibitions
This compound is a competitive inhibitor of protein tyrosine kinases, with a notable inhibitory effect on the Epidermal Growth Factor Receptor (EGFR)[1][2]. It functions by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of tyrosine residues on the receptor and downstream signaling proteins. This blockade of signal transduction can lead to the inhibition of cell proliferation[3].
siRNA (small interfering RNA) , on the other hand, operates at the genetic level. It is a class of double-stranded RNA molecules that, upon introduction into a cell, engages the RNA interference (RNAi) pathway. This cellular machinery utilizes the siRNA sequence to identify and cleave the messenger RNA (mRNA) of a specific gene—in this case, the EGFR gene. The degradation of EGFR mRNA prevents the synthesis of the EGFR protein, leading to a "knockdown" of the receptor and a subsequent reduction in signaling.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy of this compound and EGFR siRNA in inhibiting EGFR function and cell viability.
Table 1: Inhibition of EGFR Function
| Parameter | This compound | EGFR siRNA | Source |
| Target | EGFR Tyrosine Kinase Activity | EGFR Protein Expression | N/A |
| IC50 for EGFR Inhibition | 35 µM | Not Applicable | [1][2] |
| Ki for EGFR | 11 µM | Not Applicable | [1][2] |
| EGFR Protein Knockdown | Not Applicable | ~65-90% | [4][5] |
Table 2: Effect on Cell Viability
| Treatment | Cell Line | Effect | Source |
| This compound | Squamous Cell Carcinoma | Suppression of EGF-stimulated proliferation | [3] |
| Tyrphostin AG1296 (related compound) | PLX4032-resistant melanoma | Reduced cell viability | [6] |
| EGFR siRNA | HT-29 (colorectal cancer) | Reduced cell proliferation | [5] |
Experimental Protocols
Detailed methodologies for utilizing this compound and EGFR siRNA are provided below to facilitate experimental design and replication.
This compound Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.
-
Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess EGFR phosphorylation, or cell viability assays (e.g., MTT, CellTiter-Glo).
EGFR siRNA Transfection Protocol
-
Cell Seeding: One day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA Preparation: Dilute the EGFR siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time will depend on the cell type and the stability of the EGFR protein.
-
Analysis: After incubation, harvest the cells to assess the efficiency of EGFR knockdown by Western blotting or qRT-PCR. Functional assays, such as cell proliferation or migration assays, can also be performed.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by these inhibitory methods and the general workflow for their comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The antiproliferative effects of tyrosine kinase inhibitors tyrphostins on a human squamous cell carcinoma in vitro and in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tyrphostin AG1296, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Tyrphostin 23 and Tyrphostin A25
This guide provides a detailed comparison of the specificity of two widely used protein tyrosine kinase inhibitors, Tyrphostin 23 (also known as AG18 or RG-50810) and Tyrphostin A25 (also known as AG82 or RG-50875). Both are classic members of the tyrphostin family and are frequently used to study the role of the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases in cellular signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the activity and specificity of these two compounds.
Executive Summary
While both this compound and Tyrphostin A25 are recognized as EGFR inhibitors, they exhibit distinct potency and specificity profiles. Tyrphostin A25 is a significantly more potent inhibitor of EGFR than this compound. Furthermore, Tyrphostin A25 displays notable off-target activities, including agonism of GPR35 and inhibition of small-conductance calcium-activated potassium (SK) channels. A critical and often overlooked characteristic of both compounds is their instability in solution, leading to the formation of degradation products with altered and sometimes enhanced inhibitory activity, particularly against Src family kinases. This guide presents a comprehensive overview of their quantitative inhibitory data, details of relevant experimental protocols, and visual representations of the signaling pathways involved.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Tyrphostin A25, highlighting their inhibitory concentrations (IC50) and other relevant metrics against their primary and off-target molecules.
| Compound | Target | Assay Type | IC50 / Ki / EC50 | Reference Cell Line/System | Citation(s) |
| This compound | EGFR | Kinase Inhibition | IC50: 35 µM | In vitro | [1][2] |
| Src (as dimer P3) | Kinase Inhibition | Ki: 6 µM | In vitro | ||
| Csk (as dimer P3) | Kinase Inhibition | Ki: 35-300 µM | In vitro | ||
| FGF-receptor (as dimer P3) | Kinase Inhibition | Ki: 35-300 µM | In vitro | ||
| Tyrphostin A25 | EGFR | Kinase Inhibition | IC50: 3 µM | A431 cells | [1] |
| GPR35 | Agonist Activity | EC50: 5.3 µM | - | [1] | |
| SK Channels | Channel Inhibition | - | - | [3] |
Note on Instability: It is crucial to consider that both this compound and Tyrphostin A25 are reported to be unstable in solution. They can degrade into products that are more potent inhibitors of both pp60c-src and EGFR kinase activity[2]. One study identified a dimer of this compound, designated P3, as a potent inhibitor of Src with a Ki of 6 µM. This instability can lead to variability in experimental results and should be accounted for in experimental design and data interpretation.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway Inhibition by Tyrphostins.
Caption: General Workflow for an In Vitro Kinase Assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of this compound and Tyrphostin A25.
EGFR Kinase Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the IC50 value of a tyrphostin against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound or Tyrphostin A25
-
ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled for other methods)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well plates
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or plate reader (depending on detection method)
Procedure:
-
Prepare serial dilutions of this compound and Tyrphostin A25 in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the EGFR kinase, and the tyrosine kinase substrate to each well.
-
Add the serially diluted tyrphostins or a vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 30% acetic acid).
-
For the radioactive assay, spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods (e.g., ELISA-based), follow the manufacturer's instructions for detection.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
GPR35 Agonist Activity Assay (Cell-Based)
This protocol describes a method to assess the agonist activity of Tyrphostin A25 on the G protein-coupled receptor GPR35, typically by measuring downstream signaling events like β-arrestin recruitment or changes in intracellular second messengers.
Materials:
-
HEK293 cells stably expressing human GPR35
-
Tyrphostin A25
-
Assay-specific reagents (e.g., for β-arrestin recruitment assay using a commercially available kit, or for measuring intracellular calcium mobilization)
-
Cell culture medium and supplements
-
96- or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Seed the GPR35-expressing HEK293 cells into 96- or 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Tyrphostin A25 in an appropriate assay buffer.
-
Remove the cell culture medium and add the diluted Tyrphostin A25 or a vehicle control to the cells.
-
Incubate the plate for the time specified by the assay manufacturer or as determined by optimization (e.g., 30-90 minutes at 37°C).
-
Perform the detection step according to the chosen assay format. For a β-arrestin recruitment assay, this may involve adding a substrate that generates a luminescent or fluorescent signal upon enzyme complementation. For a calcium mobilization assay, a fluorescent calcium indicator would be used.
-
Measure the signal using a plate reader.
-
Plot the response (e.g., relative light units) against the logarithm of the agonist concentration and determine the EC50 value.
Small-Conductance Calcium-Activated Potassium (SK) Channel Inhibition Assay (Electrophysiology)
This protocol details the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of Tyrphostin A25 on SK channel currents.
Materials:
-
Cells expressing SK channels (e.g., HEK293 cells transfected with SK channel subunits or primary neurons)
-
Tyrphostin A25
-
External and internal solutions for patch-clamp recording
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
Procedure:
-
Culture the cells on coverslips suitable for microscopy and electrophysiological recording.
-
Prepare the external and internal solutions. The internal solution should contain a defined concentration of free Ca²⁺ to activate the SK channels.
-
Pull micropipettes and fill them with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline SK channel currents using an appropriate voltage protocol (e.g., voltage ramps or steps).
-
Perfuse the cell with the external solution containing a known concentration of Tyrphostin A25.
-
Record the SK channel currents in the presence of the compound.
-
Wash out the compound with the control external solution to check for reversibility.
-
Repeat the procedure with different concentrations of Tyrphostin A25 to generate a dose-response curve.
-
Measure the percentage of current inhibition at each concentration and calculate the IC50 value.
Conclusion
References
A Head-to-Head Comparison of Tyrphostin Inhibitors for Researchers
Tyrphostins, a class of synthetic compounds, are potent inhibitors of protein tyrosine kinases (PTKs), enzymes that play a pivotal role in cellular signal transduction pathways. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making Tyrphostins a subject of intense research for therapeutic development. This guide provides a head-to-head comparison of key Tyrphostin inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Quantitative Performance Data
The inhibitory activity of Tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the inhibitor required to reduce the activity of a specific enzyme or a cellular process by 50%. The following table summarizes the reported IC50 and EC50 values for several Tyrphostin inhibitors against various targets and cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the cell line used and the specific assay performed.
| Inhibitor | Target/Cell Line | IC50/EC50 | Reference |
| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM (IC50) | [1] |
| A549 (Lung Carcinoma) | 1.17 µM (IC50) | [2] | |
| DU145 (Prostate Carcinoma) | 1.16 µM (IC50) | [2] | |
| Tyrphostin AG494 | A549 (Lung Carcinoma) | 6.16 µM (IC50) | [2] |
| DU145 (Prostate Carcinoma) | 10.7 µM (IC50) | [2] | |
| Tyrphostin A9 | EGFR | 48.5 nM (EC50) | |
| VEGFR-2 | 28.2 nM (EC50) | ||
| Tyrphostin 9 | PDGFR | 0.5 µM (IC50) | |
| EGFR | 460 µM (IC50) |
Signaling Pathways
Tyrphostin inhibitors exert their effects by blocking the phosphorylation of tyrosine residues on substrate proteins, thereby interrupting the downstream signaling cascades. The diagrams below illustrate the signaling pathways targeted by Tyrphostin A9 and the general mechanism of EGFR inhibition by Tyrphostins like AG1478.
References
A Comparative Guide to the Efficacy of Tyrphostin 23 and Monoclonal Antibodies in Targeting EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tyrphostin 23, a small molecule inhibitor, and monoclonal antibodies, a class of biologics, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition. This document aims to be an objective resource, presenting experimental data, outlining methodologies, and visualizing key biological pathways to aid in research and development decisions.
Introduction: Two Approaches to Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1] Two major classes of drugs that target EGFR are small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[2]
This compound (also known as AG-18) is a first-generation TKI that functions by competing with ATP at the intracellular catalytic kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade.[3][4]
Monoclonal antibodies (mAbs) , such as Cetuximab and Panitumumab, are large glycoproteins that bind to the extracellular domain of EGFR.[5] This binding blocks the natural ligands (like EGF) from activating the receptor, preventing its dimerization and subsequent signaling.[5][6] Some monoclonal antibodies, like the IgG1 isotype Cetuximab, can also elicit an immune response against the cancer cells through antibody-dependent cell-mediated cytotoxicity (ADCC).[6]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the monoclonal antibodies Cetuximab and Panitumumab in various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited. Variations in cell lines, experimental conditions, and assay methodologies can influence the observed IC50 values.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Human Epidermoid Carcinoma | 35 | [3] |
| GH3 | Rat Pituitary Tumor | ~10 (for proliferation) | [3] |
Table 2: IC50 Values of Monoclonal Antibodies in Cancer Cell Lines
| Antibody | Cell Line | Cancer Type | IC50 | Reference |
| Cetuximab | CAL 27 | Head and Neck Squamous Cell Carcinoma | ~100 µg/mL (for proliferation) | [7] |
| Cetuximab | CCK-81 | Colorectal Cancer | ~30 nmol/L (for growth inhibition) | [8] |
| Panitumumab | DLD-1 | Colorectal Cancer | Not specified, but showed reduced proliferation | [9] |
| Panitumumab | A431 | Human Epidermoid Carcinoma | Not specified, but showed growth inhibition | [10] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the distinct mechanisms of inhibition by this compound and monoclonal antibodies.
Caption: Simplified EGFR signaling pathway.
Caption: Mechanisms of EGFR inhibition.
Key Experimental Protocols
To assess the efficacy of EGFR inhibitors like this compound and monoclonal antibodies, two fundamental in vitro assays are commonly employed: the cell viability assay and Western blot analysis of EGFR phosphorylation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration-dependent effect of an inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A431, CAL 27)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or monoclonal antibody (e.g., Cetuximab)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the inhibitor (this compound or monoclonal antibody). Include a vehicle control (e.g., DMSO for this compound, PBS for antibodies).
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Caption: MTT cell viability assay workflow.
Western Blot for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR, providing a direct measure of the inhibitor's ability to block its activation.
Objective: To assess the inhibitory effect of this compound or a monoclonal antibody on ligand-induced EGFR phosphorylation.
Materials:
-
Cancer cell line of interest
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (p-EGFR), anti-total-EGFR, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight before treatment.
-
Stimulation and Inhibition: Pre-treat the cells with the inhibitor (this compound or monoclonal antibody) for a specified time. Then, stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and the loading control to ensure equal protein loading.
Caption: Western blot workflow.
Conclusion
Both this compound and monoclonal antibodies represent viable strategies for inhibiting the EGFR signaling pathway. This compound acts intracellularly, directly targeting the kinase activity of the receptor, while monoclonal antibodies act extracellularly, preventing receptor activation. The choice between these two classes of inhibitors may depend on various factors, including the specific cancer type, the presence of mutations in the EGFR gene, and the desired therapeutic outcome. The experimental protocols and data presented in this guide provide a foundational framework for the preclinical evaluation and comparison of these and other EGFR-targeting agents. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy in various cancer models.
References
- 1. ClinPGx [clinpgx.org]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Anti-epidermal growth factor receptor monoclonal antibodies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Latest Battles Between EGFR Monoclonal Antibodies and Resistant Tumor Cells [frontiersin.org]
- 7. Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Autophagy: Novel Action of Panitumumab in Colon Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. Generation and characterization of a target-selectively activated antibody against epidermal growth factor receptor with enhanced anti-tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tyrphostin 23: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Tyrphostin 23, a potent inhibitor of the epidermal growth factor (EGF) receptor kinase, requires careful handling not only during experimentation but also through to its final disposal. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, as with most laboratory chemicals, is adherence to local, state, and federal regulations.[1][2] These regulations are designed to manage chemical waste in a manner that minimizes potential hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a designated Waste Management Authority to ensure full compliance.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills:
-
Immediate Cleanup: Clean up all spills without delay.[1]
-
Personal Protective Equipment (PPE): Wear impervious gloves and safety glasses to avoid contact with skin and eyes.[1]
-
Dry Cleanup: Use dry cleanup procedures and avoid generating dust.[1]
-
Containment: Sweep or vacuum the spilled material. If using a vacuum, ensure it is an explosion-proof model designed for grounded use.[1]
-
Packaging: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]
For Major Spills:
-
Evacuate Area: Clear the area of all personnel and move upwind to avoid inhalation of any dust.[1]
-
Alert Authorities: Immediately notify Emergency Responders and inform them of the location and nature of the hazard.[1]
-
Control Personal Contact: Use appropriate protective equipment, including a dust respirator.[1]
-
Prevent Contamination: Take measures to prevent the spillage from entering drains, sewers, or water courses.[1]
Disposal Procedure for this compound Waste
The recommended disposal route for this compound waste is through a licensed and approved waste management facility.
-
Waste Collection: Collect all this compound waste, including unused product and contaminated materials, in a designated, well-labeled, and sealed container.
-
Consult Professionals: Contact your institution's EHS department or a certified waste disposal contractor to arrange for pickup and disposal.
-
Disposal Methods: The primary recommended disposal methods are:
-
Container Disposal: Where possible, recycle the containers. Otherwise, they should be disposed of in an authorized landfill.[1]
Key Safety and Disposal Information Summary
| Information Category | Guideline |
| Regulatory Compliance | All waste must be handled in accordance with local, state, and federal regulations.[1][2] |
| Professional Consultation | Consult with a Waste Management Authority for disposal procedures.[1] |
| Primary Disposal Method | Incineration of residue at an approved site is recommended.[1] |
| Alternative Disposal | Disposal in an authorized landfill may be permissible.[1] |
| Spill Cleanup | Use dry cleanup procedures; avoid generating dust.[1] |
| Personal Protective Equipment | Wear impervious gloves, safety glasses, and a dust respirator for major spills.[1] |
| Waste Container | Use a clean, dry, sealable, and properly labeled container.[1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and maintaining a proactive approach to safety and compliance, laboratories can effectively manage the disposal of this compound, thereby ensuring a safe working environment and safeguarding our ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin 23
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when handling potent compounds like Tyrphostin 23. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Essential Safety and Handling Protocols
This compound, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following PPE is required when handling this compound in its solid form or in solution:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the fine powder. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Handling Procedures
This compound is a combustible solid and should be handled with care.[1]
Preparation and Use:
-
Ventilation: Always handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: When working with the powdered form, take care to avoid generating dust.[2] Use appropriate tools, such as a chemical spatula, for transferring the compound.
-
Solution Preparation: this compound is soluble in DMSO at 50 mg/mL.[3] When preparing solutions, add the solvent to the solid slowly to avoid splashing. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling the compound.[2]
Storage:
-
Solid Form: Store this compound powder in a tightly sealed container in a refrigerator at 2-8°C.[1]
-
Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Spill and Disposal Management
Prompt and correct response to spills and proper disposal of waste are critical for maintaining a safe laboratory.
Spill Response
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, paper towels, and pipette tips) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Ensure containers are labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Consult EHS: Contact your institution's EHS office for specific guidance on the disposal procedure. They will provide information on waste pickup and final disposal methods, which may include incineration at an approved facility.[2]
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 186.17 g/mol [5] |
| IC₅₀ (EGFR Kinase) | 35 µM[4] |
| Form | Solid powder[1] |
| Solubility | DMSO: 50 mg/mL[3] |
| Storage Temperature (Solid) | 2-8°C[1] |
| Storage Temperature (Stock Solution) | -20°C (1 month) or -80°C (6 months)[4] |
Experimental Protocol: Inhibition of EGF-Induced Cell Proliferation
This protocol provides a detailed methodology for a key experiment to assess the inhibitory effect of this compound on the proliferation of a cancer cell line overexpressing EGFR (e.g., A431 cells).
Materials:
-
A431 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Recombinant Human EGF
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count A431 cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the growth medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
EGF Stimulation:
-
Following the pre-incubation, add 10 µL of EGF solution (to a final concentration of 10 ng/mL) to the wells. For the negative control wells, add 10 µL of serum-free medium.
-
Incubate the plate for an additional 48-72 hours at 37°C.
-
-
Cell Proliferation Assay:
-
After the incubation period, assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the EGF-stimulated control.
-
Plot the results to determine the IC₅₀ value of this compound for the inhibition of EGF-induced cell proliferation.
-
Visualizing the Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell growth and division.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
